29-Hydroxyfriedelan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCHKKFDYTOII-MGIZKUGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311302 | |
| Record name | 3-Oxo-29-hydroxyfriedelane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39903-21-4 | |
| Record name | 3-Oxo-29-hydroxyfriedelane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39903-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-29-hydroxyfriedelane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 29-Hydroxyfriedelan-3-one: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the naturally occurring triterpenoid, 29-Hydroxyfriedelan-3-one. The document details its primary botanical sources, presents quantitative data on its isolation, outlines a comprehensive experimental protocol for its extraction and purification, and explores its potential biological activities and associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Quantitative Analysis
This compound has been predominantly isolated from plant species belonging to the Celastraceae family. Phytochemical studies have identified its presence in the leaves and stems of these plants. The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant utilized for extraction.
A notable source of this compound is Salacia grandifolia, a plant native to the Atlantic Forest regions of Brazil.[1][2] Another documented source is Euonymus hederaceus, a shrub widely distributed in China that is used in traditional medicine.[3][4][5]
The following table summarizes the quantitative yield of this compound from a documented natural source.
| Plant Species | Plant Part | Starting Material (g) | Yield of this compound (mg) | Percentage Yield (%) | Reference |
| Salacia grandifolia | Leaves | 384.5 (dried powder) | 11.1 | 0.0029 | [1] |
Experimental Protocols: Extraction and Isolation
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology adapted from the successful isolation of the compound from Salacia grandifolia leaves.[1]
Plant Material Preparation
The leaves of the source plant (e.g., Salacia grandifolia) are first air-dried at room temperature to a constant weight. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Solvent Extraction
The powdered plant material (384.5 g) is subjected to maceration with hexane.[1] The plant material is soaked in the solvent for a specified period, typically with occasional agitation, to allow for the dissolution of the desired compounds. The process is usually repeated multiple times to ensure exhaustive extraction.
Fractionation
The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For the isolation of this compound, a hexane/ethyl acetate solvent system is utilized.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Purification
Fractions showing the presence of the target compound, as indicated by TLC analysis, are combined and subjected to further purification. This may involve repeated column chromatography using a finer mesh silica gel and a more refined solvent gradient. The final purification of this compound from Salacia grandifolia was achieved using a hexane/ethyl acetate (8:2 v/v) eluent.[1]
Structure Elucidation
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activities and Signaling Pathways
Friedelane triterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities. While specific studies on the signaling pathways of this compound are limited, research on related friedelane triterpenoids provides insights into their potential mechanisms of action.
These compounds have demonstrated anti-inflammatory, and insulin-sensitizing properties.[6][7][8] The anti-inflammatory effects of some friedelane-type triterpenoids are mediated through the regulation of key signaling pathways in immune cells.[7][8] For instance, some of these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by modulating pathways such as NF-κB, Nrf2, and MAPKs (JNK, p38, and ERK).[7]
Furthermore, some friedelane triterpenoids have been investigated for their cytotoxic activity against various cancer cell lines.[9][10] However, the cytotoxic activity of this compound has not been extensively studied. One study on Salacia grandifolia reported low cytotoxic activity for the evaluated friedelane triterpenes against THP-1 and K-562 leukemia cell lines.[1]
Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by friedelane triterpenoids.
This diagram illustrates the potential inhibitory effect of this compound on the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the inflammatory response.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide has provided a consolidated resource on its natural origins, methods for its isolation, and an overview of the biological activities associated with its structural class. Further research is warranted to fully elucidate the specific pharmacological properties and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new friedelane type triterpene from Euonymus hederaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of naturally occurring friedelane triterpenoids as insulin sensitizers in the treatment type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Friedelane-type triterpenoids as selective anti-inflammatory agents by regulation of differential signaling pathways in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
29-Hydroxyfriedelan-3-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class of compounds.[1] It has been isolated from various plant species, including Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis.[1] Triterpenoids, as a class, are known for their diverse and significant pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This technical guide provides a detailed overview of this compound, including its chemical identity, physicochemical properties, experimental protocols for its isolation and biological evaluation, and insights into its potential mechanisms of action.
Chemical Identity and Synonyms
The compound is systematically identified by its CAS Registry Number and a variety of synonyms used in chemical literature.
-
Synonyms:
-
3-Oxo-29-hydroxyfriedelane[4]
-
29-hydroxyfriedelin[3]
-
Friedelane-3-on-29-ol[3]
-
D:A-Friedooleanan-3-one, 29-hydroxy-, (20alpha)-[5]
-
CHEMBL516320[3]
-
(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one (IUPAC Name)[1]
-
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its characterization, purification, and formulation in research and development settings.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2] |
| Molecular Weight | 442.7 g/mol | [1][2] |
| Exact Mass | 442.381080833 Da | [1] |
| Melting Point | 262-265 °C | |
| Boiling Point | 514.1±23.0 °C at 760 mmHg | |
| Density | 1.0±0.1 g/cm³ | |
| Flash Point | 217.4±15.2 °C | |
| XLogP3 | 8.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
Experimental Protocols
Detailed methodologies for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible scientific investigation.
Isolation and Purification Protocol
The following protocol outlines a typical procedure for the isolation of this compound from a plant source, specifically Salacia grandifolia leaves.
1. Extraction:
- The powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, such as hexane.
2. Chromatographic Separation:
- The crude hexane extract is subjected to column chromatography (CC) on silica gel (70–230 mesh).
- The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Isolation of this compound:
- Fractions showing a similar TLC profile are combined.
- This compound has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system during column chromatography.[4]
Structural Elucidation
The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the friedelane skeleton and the positions of the hydroxyl and ketone groups.
-
Biological Activity Assays
1. Cytotoxicity Assay (MTT Assay):
- Cell Culture: Human leukemia cell lines (e.g., THP-1 and K-562) are maintained in an appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, and 100 µg/mL). A positive control (e.g., Imatinib or Cytarabine) is also used.
- Incubation: The treated cells are incubated for 48 hours.
- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3 hours.
- Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[4]
2. Antibacterial Assay (Broth Microdilution Method):
- Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus) are grown to a specific concentration (e.g., 1 × 10⁵ CFU/mL).
- Serial Dilution: The test compound is serially diluted in Mueller Hinton Broth (MHB) in a 96-well microplate.
- Inoculation: The bacterial suspension is added to each well containing the diluted compound.
- Incubation: The microplate is incubated under appropriate conditions for the specific bacteria.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Visualizations: Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the study of this compound and a proposed mechanism of action for the related compound, friedelan-3-one (friedelin), which provides insight into the potential biological activities of this class of triterpenoids.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Caption: Proposed mechanism of action for the antibacterial and anti-inflammatory effects of friedelan-3-one.
Conclusion
This compound is a pentacyclic triterpenoid with a well-defined chemical structure and a range of reported biological activities characteristic of its chemical class. This guide provides foundational technical information for researchers interested in exploring its therapeutic potential. The detailed protocols for isolation and bioassays offer a starting point for further investigation into its pharmacological properties and mechanisms of action. The study of such natural products continues to be a valuable endeavor in the discovery of new lead compounds for drug development.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Unveiling the Pharmacological Potential: A Technical Guide to the Bioactive Compounds of Tripterygium hypoglaucum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium hypoglaucum (Lévl.) Hutch, a vine predominantly found in the southern regions of China, has a long-standing history in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune diseases.[1][2] Modern phytochemical investigations have unveiled a rich arsenal of bioactive secondary metabolites, primarily terpenoids (diterpenoids and triterpenoids) and alkaloids, which are believed to be the cornerstone of its therapeutic effects.[3][4] These compounds have demonstrated potent anti-inflammatory, immunosuppressive, and anti-tumor activities in a variety of preclinical models.[3][5] However, the therapeutic window of some of these compounds is narrow due to potential toxicity, necessitating a deeper understanding of their mechanisms of action for safer and more effective drug development.[3] This technical guide provides a comprehensive overview of the biological activities of compounds isolated from Tripterygium hypoglaucum, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Bioactive Compounds and Their Activities
The primary classes of bioactive compounds isolated from Tripterygium hypoglaucum include diterpenoids, triterpenoids, and alkaloids. Among these, triptolide (a diterpenoid) and celastrol (a triterpenoid) are the most extensively studied for their significant pharmacological effects.[3][6]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of various compounds isolated from Tripterygium hypoglaucum.
Table 1: Anti-inflammatory Activity of Diterpenoids from Tripterygium hypoglaucum
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Hypoglicin B | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 6.01 | [3] |
| Hypoglicin C | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 25.21 | [3] |
| Hypoglicin D | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 8.29 | [3] |
| Hypoglicin E | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 3.63 | [3] |
| Hypoglicin F | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 0.72 | [3] |
| Hypoglicin G | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 0.89 | [3] |
| Hypoglicin J | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 36.91 | [3] |
| Hypoglicin K | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 0.82 | [3] |
| Hypoglicin L | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 2.85 | [3] |
| Hypoglicin M | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 11.92 | [3] |
Table 2: Cytotoxic Activity of Compounds from Tripterygium hypoglaucum
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Sesquiterpenoid | 1α-acetoxy-6β,9β-dibenzoyloxy-4β-hydroxy-dihydroagarofuran | HeLa | 30.2 | [3] |
| Diterpenoid | Triptolide | SNU-213 (Pancreatic Cancer) | 0.01 | [3] |
| Diterpenoid | Triptolide | Capan-1 (Pancreatic Cancer) | 0.02 | [3] |
| Diterpenoid | Triptolide | Capan-2 (Pancreatic Cancer) | 0.0096 | [3] |
Key Signaling Pathways
The bioactive compounds from Tripterygium hypoglaucum exert their effects by modulating several key signaling pathways involved in inflammation, immunity, and cell survival.
Anti-inflammatory and Immunosuppressive Pathways
A primary mechanism of action for many compounds, including triptolide and celastrol, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6] This pathway is a central regulator of inflammatory responses. Additionally, the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Mitogen-activated protein kinase (MAPK) signaling cascade is another critical target, particularly in the context of inflammation triggered by lipopolysaccharide (LPS).[7][8][9]
Apoptosis Induction in Cancer Cells
In the context of anti-tumor activity, compounds from Tripterygium hypoglaucum can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of apoptosis-related proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of compounds from Tripterygium hypoglaucum.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (solvent only) and a positive control (e.g., a known iNOS inhibitor).[1]
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (final concentration of 1 µg/mL) for 18-24 hours.[1][2]
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Solution A and 50 µL of Solution B, mixed immediately before use) to each 100 µL of supernatant in a new 96-well plate.[2]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of inhibition of NO production is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
-
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the effect of a compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HeLa cells) in 100 µL of complete medium and incubate overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[4]
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4][10]
-
Data Analysis:
-
The percentage of cell viability is calculated as: [(Absorbance of treated cells) / (Absorbance of control cells)] x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
-
Conclusion and Future Directions
The compounds isolated from Tripterygium hypoglaucum represent a promising source of novel therapeutic agents, particularly for inflammatory diseases, autoimmune disorders, and cancer. The potent bioactivities of compounds like triptolide and celastrol, coupled with a growing understanding of their molecular targets and mechanisms of action, provide a solid foundation for future drug development efforts. Further research should focus on lead optimization to enhance efficacy and reduce toxicity, as well as on the development of targeted drug delivery systems to improve the therapeutic index of these potent natural products. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these ongoing research and development endeavors.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Tripterygium Ingredients for Pathogenicity Cells in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Preliminary Screening of 29-Hydroxyfriedelan-3-one: A Technical Overview of its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid belonging to the friedelane class of natural products.[1] Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides a preliminary overview of the reported bioactivity of this compound, focusing on available quantitative data, detailed experimental protocols for key biological assays, and a discussion of potential signaling pathways involved in its mechanism of action. While research on this specific compound is still emerging, this document aims to consolidate the existing knowledge to facilitate further investigation and drug discovery efforts.
Cytotoxic Activity
Recent studies have begun to explore the cytotoxic potential of this compound against various cancer cell lines. Preliminary data suggests that this compound exhibits a degree of cytotoxic activity, warranting further investigation into its anticancer properties.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | >100 |
| K-562 | Chronic Myelogenous Leukemia | >100 |
Data suggests low cytotoxic activity at the tested concentrations.
Experimental Protocol: MTT Assay for Cytotoxicity
The viability of cancer cell lines after treatment with this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., THP-1, K-562)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubated for 24 hours.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Anti-inflammatory Activity (Inferred)
Direct experimental evidence for the anti-inflammatory activity of this compound is currently limited. However, the parent compound, friedelin, and other friedelane triterpenoids have demonstrated significant anti-inflammatory properties.[2] It is plausible that this compound may also possess similar activities. A common in vitro assay to screen for anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay determines the ability of a compound to inhibit the production of NO, a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent in a new 96-well plate and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Antioxidant Activity (Inferred)
The antioxidant potential of this compound has not been explicitly reported. However, many triterpenoids are known to possess antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made.
-
DPPH Solution Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Potential Signaling Pathways
While the specific molecular targets of this compound are yet to be elucidated, the bioactivities of related friedelane triterpenoids suggest potential interactions with key inflammatory and antioxidant signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines and iNOS (inducible nitric oxide synthase). Some triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.
Potential Modulation of the NF-κB Pathway by this compound
References
29-Hydroxyfriedelan-3-one molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid of interest in natural product chemistry and drug discovery. The information is compiled for easy reference by researchers and professionals in related fields.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for analytical studies, molecular modeling, and chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C30H50O2 | [1][2][3][] |
| Molecular Weight | 442.7 g/mol | [1][3][] |
| Exact Mass | 442.381080833 Da | [1] |
| CAS Number | 39903-21-4 | [1][2][3] |
| Class | Triterpenoids | [1][3][5] |
Physicochemical Properties
A collection of computed and experimentally determined physical and chemical properties of this compound are presented here. These properties are critical for understanding the compound's behavior in various solvents and biological systems.
| Property | Value |
| Melting Point | 262-265 °C |
| Boiling Point | 514.1±23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm3 |
| Flash Point | 217.4±15.2 °C |
| PSA (Polar Surface Area) | 37.3 Ų |
| XLogP3 | 8.86 |
Experimental Protocols
General Isolation and Characterization Workflow:
The typical procedure for isolating this compound from plant sources, such as Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis, involves a multi-step process.[1] This process generally includes extraction, fractionation, and purification, followed by structure elucidation.
Figure 1: A generalized workflow for the isolation and characterization of this compound from a plant source.
Biological Activity and Signaling Pathways
This compound belongs to the friedelane class of triterpenes, which are known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[7][8] However, specific signaling pathways directly modulated by this compound are not extensively detailed in the reviewed literature. Research into the precise molecular targets and mechanisms of action for this compound is an ongoing area of investigation. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.
Figure 2: A conceptual workflow for the investigation of the biological activity and signaling pathways of a natural product.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS:39903-21-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. PhytoBank: Showing this compound (PHY0142739) [phytobank.ca]
- 6. chembk.com [chembk.com]
- 7. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of 29-Hydroxyfriedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one, also known as 29-hydroxyfriedelin, is a pentacyclic triterpenoid belonging to the friedelane class.[1] This natural product has been isolated from various plant species, including Tripterygium hypoglaucum, Salacia chinensis, and Salacia grandifolia.[1] As a member of the triterpenoid family, it represents a class of compounds with a wide range of reported biological activities, making its accurate identification crucial for phytochemical and pharmacological research. This guide provides a consolidated overview of the spectroscopic data for this compound, detailed experimental protocols for its isolation and analysis, and a logical workflow for its characterization.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The data presented below are essential for its unambiguous identification. The compound has a molecular formula of C₃₀H₅₀O₂ and a molecular weight of approximately 442.7 g/mol .[1]
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound. The ¹³C NMR data, based on the work of Mahato & Kundu (1994), are provided below.[2]
Table 1: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 22.3 | 16 | 36.1 |
| 2 | 41.5 | 17 | 30.0 |
| 3 | 213.2 (C=O) | 18 | 42.8 |
| 4 | 58.2 | 19 | 35.3 |
| 5 | 42.1 | 20 | 29.7 |
| 6 | 41.3 | 21 | 32.8 |
| 7 | 18.2 | 22 | 39.2 |
| 8 | 53.1 | 23 | 6.8 |
| 9 | 37.4 | 24 | 14.7 |
| 10 | 59.5 | 25 | 17.9 |
| 11 | 35.0 | 26 | 18.6 |
| 12 | 30.5 | 27 | 20.2 |
| 13 | 39.7 | 28 | 32.1 |
| 14 | 38.3 | 29 | 72.8 (CH₂OH) |
| 15 | 32.4 | 30 | 35.6 |
Source: Data compiled from SpectraBase, citing S.B. Mahato & A.P. Kundu, Phytochemistry, 37, 1517 (1994).[2]
Detailed ¹H NMR assignments have also been published and are crucial for confirming proton environments and connectivities through 2D NMR experiments like COSY and HMBC.[3] Key ¹H NMR signals include a series of overlapping multiplets for the methine and methylene protons of the fused ring system and distinct singlets for the eight methyl groups. The hydroxymethylene protons at C-29 typically appear as a characteristic AB quartet or two doublets.
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
Table 2: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.7 g/mol |
| Exact Mass | 442.381081 Da |
| Primary Ionization Mode | ESI-MS ([M+H]⁺, [M+Na]⁺) |
| Key Fragmentation Pattern | Friedelane-type triterpenes show characteristic fragmentation arising from cleavages of the C-ring, which can help in identifying the core skeleton. |
Source: PubChem CID 14108943.[1]
IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is characterized by the presence of a hydroxyl group and a ketone.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Hydroxyl (O-H) | ~3500 (broad) | O-H stretching vibration of the alcohol |
| C-H Aliphatic | ~2850-2960 | C-H stretching of alkane groups |
| Ketone (C=O) | ~1715 | C=O stretching of a six-membered ring ketone |
Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The IR data for the closely related 30-hydroxyfriedelan-3-one shows characteristic bands at 3533 cm⁻¹ (OH) and 1715 cm⁻¹ (C=O).[4]
Experimental Protocols
The isolation and spectroscopic analysis of this compound follow a standard procedure for natural product chemistry.
A typical protocol for isolating this compound from plant material is as follows:
-
Plant Material Collection and Preparation : The relevant plant part (e.g., leaves, bark) is collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : The powdered plant material is exhaustively extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or maceration at room temperature. This step selectively extracts triterpenoids and other lipophilic compounds.
-
Concentration : The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Chromatographic Fractionation : The crude extract is subjected to column chromatography (CC) over silica gel (e.g., 70-230 mesh). The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 9:1 v/v).
-
Purification : Fractions containing the target compound, as monitored by Thin Layer Chromatography (TLC), are combined and may require further purification by repeated column chromatography or preparative TLC to yield pure this compound.
-
NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry : High-resolution mass spectra are obtained using an ESI-QTOF or Orbitrap mass spectrometer to confirm the molecular formula. The analysis provides the exact mass of the molecular ion.[5]
-
IR Spectroscopy : The IR spectrum is recorded using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
Workflow Visualization
The following diagram illustrates the general workflow from the collection of plant material to the final structural elucidation of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic identification of this compound.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Feature-Based Molecular Network-Guided Dereplication of Natural Bioactive Products from Leaves of Stryphnodendron pulcherrimum (Willd.) Hochr - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Friedelane Triterpenoids from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelane triterpenoids are a class of pentacyclic triterpenoids widely distributed in the plant kingdom, notably in families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.[1][2][3][4] These compounds, with friedelin being a prominent example, have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] Effective extraction from plant matrices is a critical first step in the research, development, and potential commercialization of friedelane triterpenoid-based therapeutics.
These application notes provide a comprehensive overview of both conventional and modern methods for the extraction of friedelane triterpenoids from plant materials. Detailed protocols, comparative data, and experimental workflows are presented to guide researchers in selecting and optimizing an appropriate extraction strategy.
General Considerations for Extraction
Several factors influence the efficiency and selectivity of friedelane triterpenoid extraction:
-
Solvent Polarity: Friedelane triterpenoids are generally non-polar compounds.[1] Therefore, non-polar solvents like hexane, chloroform, and petroleum ether, or solvents with intermediate polarity such as ethanol and methanol, are commonly employed.[1] The choice of solvent can be optimized to selectively extract these compounds while minimizing the co-extraction of undesirable polar constituents.
-
Plant Material: The part of the plant used (e.g., leaves, bark, roots), its state (fresh or dried), and particle size are crucial parameters.[1][3] Drying and grinding the plant material increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.
-
Temperature and Time: Higher temperatures and longer extraction times generally increase the extraction yield. However, excessive heat can lead to the degradation of thermolabile compounds. Optimization of these parameters is essential for each specific plant matrix and extraction method.
Extraction Methodologies
A variety of techniques can be employed for the extraction of friedelane triterpenoids, ranging from traditional solvent-based methods to more advanced, "green" technologies.
Conventional Extraction Methods
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[5][6]
Protocol for Maceration:
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.
-
Extraction: Place the powdered plant material in a sealed container and add the selected solvent (e.g., n-hexane, ethanol) to completely cover the material. A typical solid-to-liquid ratio is 1:10 (w/v).[7]
-
Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking to ensure thorough extraction.[5][8]
-
Filtration: Separate the extract from the solid residue by filtration through filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.[1][9]
Protocol for Soxhlet Extraction:
-
Preparation of Plant Material: Dry and pulverize the plant material.
-
Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill the distillation flask with the chosen solvent (e.g., chloroform, methanol).[1][10][11]
-
Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of a siphon tube, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated multiple times. A typical extraction duration is 6-8 hours.[1][10][11]
-
Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the distillation flask. Concentrate the extract using a rotary evaporator.
Modern Extraction Methods
Modern techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.[2][12]
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[13][14]
Protocol for Ultrasound-Assisted Extraction:
-
Preparation of Plant Material: Dry and powder the plant material.
-
Extraction: Mix the powdered plant material with the extraction solvent (e.g., ethanol) in a flask. A typical liquid-to-solid ratio is 25 mL/g.[13][15]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 390 W) for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 70 °C).[13][15][16][17]
-
Separation and Concentration: Separate the extract from the solid residue by centrifugation or filtration. Concentrate the extract using a rotary evaporator. For higher yield, the extraction cycle can be repeated.[13][15]
MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.[12][18]
Protocol for Microwave-Assisted Extraction:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Place the sample and the extraction solvent (e.g., 72.67% ethanol) in a microwave-transparent vessel. A common liquid-to-solid ratio is 15:1 (v/mL).[18]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 362.12 W) for a short duration (e.g., 30 minutes).[18]
-
Cooling and Filtration: After extraction, allow the vessel to cool down before opening. Filter the extract to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.[1][19][20] SFE is considered a green technology due to the use of non-toxic and environmentally friendly solvents.[21]
Protocol for Supercritical Fluid Extraction (SFE):
-
Preparation of Plant Material: The plant material should be dried and ground to a specific particle size (e.g., 40-80 mesh).[1]
-
Apparatus Setup: Pack the ground plant material into the extraction vessel of the SFE system.
-
Extraction: Pump supercritical CO₂ (often modified with a co-solvent like ethanol, typically 2.5-10% v/v) through the extraction vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 300 bar).[1] The CO₂ flow rate (e.g., 5-8 g/min ) is also a critical parameter.[1] The extraction can be performed in static, dynamic, or combined modes.
-
Separation: The supercritical fluid containing the extracted compounds flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods for friedelane triterpenoids.
Table 1: Comparison of Extraction Methods for Friedelin from Monteverdia aquifolia Leaves [1]
| Extraction Method | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| Soxhlet (SOX) | Ethanol | 360 | ~78 | 8.3 |
| Ultrasound-Assisted (UAE) | Ethanol | 30 | 50 | 6.6 |
| Pressurized-Liquid (PLE) | Ethanol | 25 | 60 | 5.3 |
Table 2: Comparison of Extraction Methods for Friedelin from Cannabis sativa Roots [1]
| Extraction Method | Solvent | Yield (mg/g DW) |
| n-Hexane Extraction | n-Hexane | 0.698 ± 0.078 |
| Ethanol Extraction | Ethanol | 0.0709 ± 0.036 (% by wt DW) |
| Supercritical CO₂ with Ethanol | CO₂ + Ethanol | 0.0548 (% by wt DW) |
Table 3: Supercritical Fluid Extraction (SFE) of Friedelin from Quercus cerris Bark [1]
| CO₂:EtOH Ratio (wt%) | QCO₂ ( g/min ) | Temperature (°C) | Pressure (bar) | Extraction Yield (wt%) | Friedelin Conc. (wt%) |
| 97.5:2.5 | 8 | 60 | 300 | 0.48 | 28 |
Experimental Workflows (Graphviz)
The following diagrams illustrate the general workflows for the described extraction methods.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inherba.it [inherba.it]
- 7. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic, quantum chemical and molecular docking studies on friedelin, the major triterpenoid isolated from Garcin… [ouci.dntb.gov.ua]
- 15. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biozoojournals.ro [biozoojournals.ro]
- 17. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ftb.com.hr [ftb.com.hr]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
mass spectrometry analysis of 29-Hydroxyfriedelan-3-one
An Application Note on the Mass Spectrometry Analysis of 29-Hydroxyfriedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the qualitative and quantitative analysis of this compound, a pentacyclic triterpenoid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] This compound, with the chemical formula C30H50O2 and a monoisotopic molecular weight of 442.38108085, belongs to the class of triterpenoids.[2]
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids are of significant interest in drug discovery due to their diverse pharmacological activities. Accurate and robust analytical methods are crucial for the identification, quantification, and structural elucidation of these compounds in complex matrices. This application note outlines detailed protocols for the analysis of this compound by LC-MS/MS and GC-MS, providing researchers with the necessary tools for its comprehensive analysis.
Quantitative Data Summary
The following tables summarize the expected mass-to-charge ratios (m/z) for the parent and fragment ions of this compound in both positive and negative ionization modes for LC-MS/MS analysis, as well as for the trimethylsilyl (TMS)-derivatized compound in GC-MS analysis.
Table 1: LC-MS/MS Quantitative Data for this compound
| Ion Mode | Precursor Ion | m/z (Observed) | Proposed Fragment Ion | m/z (Expected) |
| Positive | [M+H]+ | 443.39 | [M+H-H2O]+ | 425.38 |
| Positive | [M+H]+ | 443.39 | [M+H-CH2O]+ | 413.37 |
| Positive | [M+H]+ | 443.39 | Characteristic Friedelane Backbone Fragments | Various |
| Negative | [M-H]- | 441.38 | [M-H-H2O]- | 423.37 |
| Negative | [M-H]- | 441.38 | [M-H-CH2O]- | 411.35 |
Table 2: GC-MS Quantitative Data for TMS-Derivatized this compound
| Derivative | Molecular Ion [M]+ | m/z (Observed) | Proposed Fragment Ion | m/z (Expected) |
| Mono-TMS | [M]+ | 514.42 | [M-CH3]+ | 499.40 |
| Mono-TMS | [M]+ | 514.42 | [M-OTMS]+ | 425.38 |
| Mono-TMS | [M]+ | 514.42 | [M-CH2OTMS]+ | 411.35 |
Experimental Protocols
LC-MS/MS Analysis Protocol
This protocol is designed for the sensitive and selective quantification of this compound in plant extracts or other biological matrices.
3.1.1. Sample Preparation
-
Extraction: Extract the target analyte from the sample matrix using a suitable solvent such as methanol, ethanol, or a mixture of chloroform and methanol. Sonication or maceration can be employed to enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.
3.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.1.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. Atmospheric Pressure Chemical Ionization (APCI) can also be a suitable alternative for triterpenoids.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy: Optimized for the specific transitions of this compound (typically 10-40 eV).
GC-MS Analysis Protocol
GC-MS analysis of triterpenoids often requires derivatization to increase their volatility.[4][5]
3.2.1. Sample Preparation and Derivatization
-
Extraction: Perform solvent extraction as described in the LC-MS/MS protocol.
-
Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.
-
Derivatization:
3.2.2. Gas Chromatography Conditions
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
3.2.3. Mass Spectrometry Conditions
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 50-600
Visualizations
Caption: Experimental workflow for the .
Caption: Proposed ESI+ fragmentation pathway of this compound.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing this compound (PHY0142739) [phytobank.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assay for 29-Hydroxyfriedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class.[1][2] Compounds of this class have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] Notably, various friedelane triterpenes have demonstrated cytotoxic activity against a range of cancer cell lines.[3][4][5] For instance, studies have evaluated the cytotoxic effects of friedelane derivatives against human cancer cell lines such as U251 (central nervous system), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF-7 (breast), and SKLU-1 (lung).[3] Specifically, this compound, isolated from Salacia grandifolia, was assessed for its antileukemia activity against THP-1 and K-562 cell lines, where it exhibited low cytotoxic activity.[6]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.
Principle of the Assays
MTT Assay: This colorimetric assay is a widely used method to assess cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[7]
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] LDH is a stable cytoplasmic enzyme present in all cells.[9] When the cell membrane is compromised, LDH is released into the cell culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10] The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the level of cytotoxicity.[9]
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is designed for assessing the effect of this compound on the metabolic activity of adherent cancer cell lines in a 96-well plate format.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells in complete medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
II. Lactate Dehydrogenase (LDH) Assay Protocol
This protocol is designed to measure the release of LDH from cells treated with this compound, indicating a loss of membrane integrity.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH Assay Kit (commercially available kits are recommended for consistency and contain the necessary reagents such as LDH assay buffer, substrate mix, and stop solution)
-
Lysis Solution (e.g., 1% Triton X-100 in PBS) for maximum LDH release control[12]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm)[13]
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.
-
It is crucial to set up the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells in culture medium.
-
Maximum LDH Release: Untreated cells treated with lysis solution (e.g., 10 µL of 10% Triton X-100) 45 minutes before the assay.[12]
-
Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit if required.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance value of the background control from all other absorbance readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) ± SD | % Cytotoxicity (LDH Assay) ± SD |
| 0 (Vehicle Control) | 100 ± [SD] | 0 ± [SD] |
| [Concentration 1] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 2] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 3] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 4] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 5] | [Value] ± [SD] | [Value] ± [SD] |
| IC₅₀ / EC₅₀ (µM) | [Value] | [Value] |
Visualization
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. A New Cytotoxic Friedelane Acid – Pluricostatic Acid – and Other Compounds from the Leaves of Marila pluricostata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste [mdpi.com]
- 10. glpbio.com [glpbio.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application Notes and Protocols for Antiviral Activity Assays of Friedelane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelane triterpenoids, a class of pentacyclic triterpenes found in various medicinal plants, have garnered significant interest for their diverse pharmacological activities, including potent antiviral properties.[1][2] These compounds have shown promise against a range of viruses, including human coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][3] This document provides detailed application notes and protocols for the evaluation of the antiviral activity of friedelane triterpenoids, intended for use by researchers in virology, natural product chemistry, and drug development.
The protocols outlined below cover essential in vitro assays for determining the efficacy and safety of friedelane triterpenoids as potential antiviral agents. These include methods for assessing cytotoxicity to ensure that observed antiviral effects are not due to general toxicity to host cells, as well as specific assays to quantify the inhibition of viral replication.
Data Presentation: Antiviral Activity of Triterpenoids
The following tables summarize the reported antiviral activities of friedelane and other relevant triterpenoids against various viruses. This data is crucial for comparing the potency and spectrum of activity of different compounds.
Table 1: Antiviral Activity of Friedelane Triterpenoids
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Friedelin | SARS-CoV-2 Mpro | - | Enzymatic | 42.89 µg/mL | - | - | [4] |
| Celastrol | Coronavirus | - | - | 10.3 ± 0.2 | - | - | [4] |
| Pristimerin | Coronavirus | - | - | 5.5 ± 0.7 | - | - | [4] |
| Tingenone | Coronavirus | - | - | 9.9 ± 0.1 | - | - | [4] |
| Iguesterin | Coronavirus | - | - | 2.6 ± 0.3 | - | - | [4] |
Table 2: Antiviral Activity of Other Pentacyclic Triterpenoids (for comparative purposes)
| Compound | Virus | Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulinic Acid | HIV-1 | MT-2 | Replication Inhibition | 4.18 | - | - | [5] |
| Betulin | HIV-1 | - | Integrase Inhibition | 17.7 | - | - | [5] |
| Oleanolic Acid | HIV-1 | - | Protease Inhibition | 57.7 | - | - | [5] |
| Ursolic Acid | HIV-1 | - | Protease Inhibition | 8 | - | - | [5] |
| Glycyrrhetic acid | HSV-1 | - | Viral Suspension | ~0.2-0.5 µg/mL | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is essential to include appropriate controls (e.g., vehicle control, positive control antiviral) in all assays.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the friedelane triterpenoid that is toxic to the host cells. This is crucial for distinguishing between specific antiviral activity and general cytotoxicity.
Materials:
-
Host cells (e.g., Vero, A549, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Friedelane triterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the friedelane triterpenoid in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and untreated cells (cell control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Following the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay (PRA)
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units (PFU)/mL)
-
Friedelane triterpenoid stock solution
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Prepare serial dilutions of the friedelane triterpenoid in infection medium (serum-free or low-serum medium).
-
In separate tubes, mix a standardized amount of virus (e.g., 100 PFU) with an equal volume of each compound dilution. Also, prepare a virus control (virus mixed with medium and vehicle) and a cell control (medium only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
After adsorption, remove the inoculum and gently wash the cells with PBS.
-
Overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of the friedelane triterpenoid.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After the incubation period, fix the cells with a formalin solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits plaque formation by 50%.
Protocol 3: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)
This is a target-specific assay to determine if the friedelane triterpenoid inhibits the activity of reverse transcriptase, a key enzyme for retroviruses like HIV.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Labeled nucleotides (e.g., ³H-dTTP or a non-radioactive labeling system)
-
Friedelane triterpenoid stock solution
-
Positive control RT inhibitor (e.g., Nevirapine)
-
Microplates (e.g., 96-well)
-
Scintillation counter or appropriate reader for the non-radioactive system
Procedure:
-
Prepare serial dilutions of the friedelane triterpenoid in the assay buffer.
-
In a microplate, add the RT enzyme, template/primer, and the compound dilutions. Include a no-enzyme control, an enzyme control (with vehicle), and a positive control.
-
Initiate the reaction by adding the labeled nucleotides.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
-
Collect the precipitate on a filter mat and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter or the signal from the non-radioactive label.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening friedelane triterpenoids for antiviral activity.
Caption: General workflow for antiviral screening of friedelane triterpenoids.
Signaling Pathway: Viral Activation of NF-κB and Potential Inhibition by Friedelane Triterpenoids
Many viruses activate the NF-κB signaling pathway to promote their replication and evade the host immune response.[7][8][9] Triterpenoids have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex.[10][11] The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of antiviral action via inhibition of the NF-κB pathway.
References
- 1. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Antiviral Activities of Triterpenoids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The NFKB pathway by viruses [pfocr.wikipathways.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antibacterial Screening of Pentacyclic Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom, known for a variety of beneficial biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document provides detailed application notes on their antibacterial activity and standardized protocols for screening these compounds, aiming to facilitate research and development of new antibacterial agents. Pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid, have demonstrated potential against a range of bacterial pathogens, particularly Gram-positive bacteria.[3][4] Their mechanisms of action are diverse, and they can also act synergistically with conventional antibiotics, potentially helping to combat antimicrobial resistance.[5][6]
Application Notes
General Antibacterial Activity
Pentacyclic triterpenoids generally exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.[4][7] This selectivity is often attributed to the structural differences in the bacterial cell wall; the outer membrane of Gram-negative bacteria acts as a permeability barrier against hydrophobic compounds like triterpenoids.[4] For example, oleanolic acid and ursolic acid have shown activity against Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes.[3] While their activity against Gram-negative bacteria is often limited, some derivatives have been synthesized that show broader-spectrum effects.[8][9]
Mechanism of Action
The antibacterial action of pentacyclic triterpenoids is multifaceted and can involve several cellular targets. They are known to affect the integrity of the bacterial cell structure and key cellular processes.[7]
-
Cell Wall and Membrane Disruption: Triterpenoids can interfere with the peptidoglycan structure of the cell wall.[10] Studies on compounds like asiatic acid and ursolic acid suggest they alter the structure and function of bacterial cell membranes.[7] Scanning electron microscopy has revealed that some triterpenoids can prevent biofilm formation or disperse pre-formed cell membranes.[11]
-
Gene Expression Modulation: These compounds can affect the expression of bacterial genes involved in critical processes such as biofilm formation, peptidoglycan turnover, and cell autolysis.[4][10]
-
Induction of Oxidative Stress: Some pentacyclic triterpenoid derivatives have been shown to induce an excessive accumulation of reactive oxygen species (ROS) within bacterial cells.[12] This leads to oxidative damage, an increase in cell membrane permeability, and eventual cell death.[12]
-
Synergistic Effects: Pentacyclic triterpenoids can enhance the efficacy of conventional antibiotics like ampicillin, tetracycline, methicillin, and vancomycin.[3][5] This synergistic activity suggests that they may act on different targets or pathways than the antibiotics, potentially helping to overcome existing resistance mechanisms.[5][6]
Data Presentation: Antibacterial Activity of Pentacyclic Triterpenoids
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common pentacyclic triterpenoids against various bacterial strains. MIC is a fundamental measure of an antimicrobial agent's activity, with lower values indicating higher potency.[7]
Table 1: MIC Values (µg/mL) of Oleanolic Acid and Ursolic Acid against Gram-Positive Bacteria
| Compound | Enterococcus faecalis | Listeria monocytogenes | Bacillus cereus | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) |
|---|---|---|---|---|---|
| Oleanolic Acid | 4[3] | 8[3] | 16[3] | >128[3] | >128[3] |
| Ursolic Acid | 1[3] | 2[3] | 8[3] | 4[3] | 4[3] |
Table 2: MIC Values (µg/mL) of Triterpenoids against Various Bacterial Strains
| Compound | Cutibacterium acnes (ATCC 6919) | Cutibacterium acnes (ATCC 11827) | Mycobacterium fortuitum | Pseudomonas syringae |
|---|---|---|---|---|
| Tripterin | 2[13] | 0.5[13] | - | - |
| Imberbic Acid | - | - | Potent Activity[14] | - |
| Amyrins & Ursolic Acid Derivatives | - | - | - | Potent Activity[9] |
Experimental Protocols & Workflows
General Antibacterial Screening Workflow
The overall process for screening pentacyclic triterpenoids for antibacterial activity involves preparing the compound, culturing the target bacteria, performing the assay, and analyzing the results.
Caption: General workflow for antibacterial screening of compounds.
Protocol 1: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[15] It is a quantitative and widely used technique, adaptable for screening natural products.[10][16]
Materials and Reagents:
-
Pentacyclic triterpenoid stock solution (e.g., in DMSO)
-
Sterile 96-well round-bottom microtiter plates[15]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[17]
-
Bacterial culture in log phase
-
Sterile Petri dishes[15]
-
Multipipettor
-
Plate incubator
-
Optional: p-Iodonitrotetrazolium violet (INT) for easier visualization[17]
Procedure:
-
Plate Preparation: Using a multipipettor, dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[15]
-
Compound Addition: Add 100 µL of the triterpenoid stock solution (prepared at 2x the highest desired final concentration) to the wells in the first column.[15]
-
Serial Dilution:
-
Set a multipipettor to 100 µL and mix the contents of the first column by pipetting up and down 6-8 times.[15]
-
Transfer 100 µL from the first column to the second column.[15]
-
Repeat this two-fold serial dilution process across the plate to the desired final column (e.g., column 10).[15]
-
Discard the final 100 µL from the last dilution column.[15]
-
Columns 11 and 12 can serve as growth (no compound) and sterility (no bacteria) controls, respectively.[15]
-
-
Inoculum Preparation: Dilute the log-phase bacterial culture to achieve a final standardized inoculum size in the wells (typically 10^4 to 10^5 CFU/mL).[15]
-
Inoculation: Dispense 5 µL of the standardized bacterial suspension into each well (except the sterility control wells).[15]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15][16]
-
MIC Determination: The MIC is the lowest concentration of the triterpenoid at which there is no visible bacterial growth. This can be assessed visually or with a plate reader.[16] If using INT, add the dye and incubate further until a color change is visible in the growth control wells. Wells with inhibited growth will remain clear.
Caption: Workflow for the Broth Microdilution MIC assay.
Protocol 2: Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antibacterial activity. It relies on the diffusion of the test compound through the agar to inhibit microbial growth, resulting in a "zone of inhibition."[18][19]
Materials and Reagents:
-
Pentacyclic triterpenoid solution
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial culture and standardized inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer (e.g., 6 mm diameter)[20]
-
Positive control (e.g., standard antibiotic) and negative control (e.g., solvent)[21]
Procedure:
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow the agar to solidify.[20]
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Streak the swab evenly across the entire surface of the agar plate to ensure confluent growth.[18][21]
-
Well Creation: Use a sterile cork borer to cut uniform wells into the agar.[18][20]
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the triterpenoid solution, positive control, and negative control into separate wells.[20][21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18][21]
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.[21] A larger diameter indicates greater antibacterial activity.
Proposed Antibacterial Mechanisms of Pentacyclic Triterpenoids
Caption: Proposed antibacterial mechanisms of pentacyclic triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel targets of pentacyclic triterpenoids in Staphylococcus aureus: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antimicrobial activity between pentacyclic triterpenoids and antibiotics against Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Planktonic and Anti-Biofilm Properties of Pentacyclic Triterpenes—Asiatic Acid and Ursolic Acid as Promising Antibacterial Future Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentacyclic triterpene derivatives possessing polyhydroxyl ring A inhibit gram-positive bacteria growth by regulating metabolism and virulence genes expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some pentacyclic triterpenes and their synthesized 3-O-lipophilic chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, anti-inflammatory and anti-bacterial activities of novel pentacyclic triterpenoids and other constituents from the leaves of Pittosporum elevaticostatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pentacyclic Triterpene Acid Amide Derivatives as Excellent Antimicrobial Agents Dependent on Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of pentacyclic triterpenes isolated from African Combretaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
Application Notes and Protocols for 29-Hydroxyfriedelan-3-one in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 29-Hydroxyfriedelan-3-one and related friedelane triterpenoids in the study of leukemia. Due to the limited direct research on this compound, this document incorporates data from studies on the closely related parent compound, friedelin (friedelan-3-one), to provide a more complete picture of its potential biological activity and mechanisms of action in leukemia cell lines.
Introduction
This compound is a pentacyclic triterpenoid belonging to the friedelane family. Triterpenoids are a large and diverse class of naturally occurring compounds that have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities. This document summarizes the available data on the effects of this compound and the representative compound, friedelin, on leukemia cell lines and provides detailed protocols for replicating and expanding upon these findings.
Data Presentation
The following tables summarize the cytotoxic activities of this compound and related friedelane triterpenoids against various leukemia cell lines.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| 28-hydroxyfriedelan-3-one | THP-1 | MTT | 48 h | >100 | [1] |
| 28-hydroxyfriedelan-3-one | K-562 | MTT | 48 h | 259 ± 33 | [1] |
Note: The original search was for this compound, but the available direct data is for the closely related 28-hydroxyfriedelan-3-one. The cytotoxic activity was reported as low in this study.
Table 2: Cytotoxicity of Friedelin (Friedelan-3-one) in Leukemia Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Friedelin | AML-196 | CCK-8 | 24 h | 10 | [2][3] |
| Friedelin | K-562 | MTT | Not Specified | 0% inhibition at 31 µM | [4] |
Table 3: Cytotoxicity of Other Friedelane Derivatives in Leukemia Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Friedelan-3β-yl naproxenate | THP-1 | Not Specified | Not Specified | 266 ± 6 | [5] |
| Friedelan-3α-yl pent-4-ynoate | K-562 | Not Specified | Not Specified | 267 ± 5 | [5] |
| 11β-hydroxyfriedelan-3-one | THP-1 & K-562 | Not Specified | Not Specified | High Cytotoxicity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments based on studies of friedelin in leukemia cell lines. These protocols can be adapted for the study of this compound.
Cell Culture
-
Cell Lines:
-
AML-196 (human acute myeloid leukemia)
-
THP-1 (human acute monocytic leukemia)
-
K-562 (human chronic myelogenous leukemia)
-
Hs-5 (human bone marrow stromal cells - as a non-cancerous control)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (CCK-8/MTT)
This assay determines the effect of the compound on cell viability.
-
Procedure:
-
Seed leukemia cells (e.g., AML-196) into 96-well plates at a density of 1x10^6 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) for 24 to 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (0.5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
For MTT, add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assessment
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Procedure:
-
Seed leukemia cells (e.g., AML-196) in 12-well plates at a density of 0.6x10^6 cells/well.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution for 10 minutes in the dark.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
This assay quantitatively determines the percentage of apoptotic cells.
-
Procedure:
-
Treat leukemia cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Procedure:
-
Treat leukemia cells with this compound.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, cleaved PARP, p-MEK, p-ERK, p-PI3K, p-AKT, and corresponding total proteins, as well as a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathways affected by friedelin in AML-196 leukemia cells, which can serve as a hypothetical model for the action of this compound.[2][3][7]
Caption: Proposed signaling pathway of friedelin in leukemia cells.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-leukemic effects of this compound.
Caption: General experimental workflow for leukemia cell line studies.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedelin inhibits the growth and metastasis of human leukemia cells via modulation of MEK/ERK and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 29-Hydroxyfriedelan-3-one using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[1][2] this compound has been identified in various plant species and is of interest for its potential biological activities.[1][3] This application note details the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis. The provided method is a robust starting point for researchers requiring accurate quantification of this compound in various matrices, including plant extracts and formulated products.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane series.[4] Triterpenoids are a large and diverse class of organic compounds, synthesized in plants and other organisms, with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[5][6] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[7] Due to the structural characteristics of many triterpenoids, which often lack strong chromophores, UV detection at lower wavelengths is commonly employed.[4] This protocol outlines a reverse-phase HPLC method, which is well-suited for the analysis of moderately polar to non-polar compounds like this compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| Melting Point | 262-265 °C | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in ethanol and insoluble in water. | [6][9] |
| UV Absorption | Lacks strong chromophores, requiring detection at low UV wavelengths (e.g., 205-210 nm).[4] | Inferred from similar triterpenoids |
| Structure | A pentacyclic triterpenoid with a ketone and a primary alcohol functional group. | [1][2] |
Experimental Protocol
This section provides a detailed methodology for the quantification of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Data Acquisition and Processing Software: To control the HPLC system and for data analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm): For sample filtration prior to injection.
-
Ultrasonic bath: For dissolving standards and extracting samples.
Reagents and Standards
-
This compound reference standard: Of known purity (e.g., >98%).
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade Methanol (MeOH).
-
HPLC grade water (e.g., Milli-Q or equivalent).
-
Solvents for sample extraction: Based on the sample matrix (e.g., Chloroform, Dichloromethane, Ethyl Acetate).[9]
Preparation of Standard Solutions
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent in which it is freely soluble, such as methanol or acetonitrile. Use an ultrasonic bath to aid dissolution if necessary.
-
Make up the volume to the mark with the same solvent and mix thoroughly.
Working Standard Solutions:
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard solution with the mobile phase.
-
These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for plant material:
-
Extraction:
-
Accurately weigh a known amount of the powdered plant material (e.g., 1 g).
-
Extract the material with a suitable solvent (e.g., 20 mL of methanol or ethyl acetate) using ultrasonication for 30-60 minutes or another appropriate extraction technique.
-
Centrifuge the extract to pellet the solid material.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the initial concentration is expected to be high, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
-
HPLC Method Parameters
The following are recommended starting parameters for method development. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (90:10, v/v) or a gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (due to the lack of a strong chromophore)[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15-20 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks) |
Data Analysis and Quantification
-
Calibration Curve:
-
Inject the working standard solutions in triplicate.
-
Plot a calibration curve of the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[4]
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Identify the peak for this compound by comparing the retention time with that of the reference standard. .
-
-
Calculation:
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The amount of the compound in the original sample can be calculated using the following formula:
Amount (mg/g) = (Concentration from calibration curve (µg/mL) × Dilution factor × Volume of extract (mL)) / (Initial weight of sample (g) × 1000)
-
Method Validation (Brief Overview)
For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable framework for the quantification of this compound. By following the detailed protocol and performing appropriate method validation, researchers can achieve accurate and precise results essential for their work in natural product chemistry, quality control, and drug development.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing this compound (PHY0142739) [phytobank.ca]
- 3. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. This compound | CAS:39903-21-4 | Manufacturer ChemFaces [chemfaces.com]
Troubleshooting & Optimization
Technical Support Center: Isolating 29-Hydroxyfriedelan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 29-Hydroxyfriedelan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The primary challenges in isolating this compound stem from its nature as a pentacyclic triterpenoid found in complex plant matrices. Key difficulties include:
-
Low abundance: This compound is often present in very low concentrations in its natural sources, leading to low overall yields.
-
Co-occurrence of structural analogs: Plant extracts contain a multitude of structurally similar friedelane triterpenoids with very close polarities, making chromatographic separation difficult.
-
Poor UV absorption: Like many triterpenoids, this compound lacks a strong chromophore, which complicates detection by UV-Vis spectroscopy, a common method used in HPLC. Detection often requires monitoring at low wavelengths (around 205-210 nm), which can lead to baseline instability.
-
Complex sample matrix: The crude plant extracts are complex mixtures containing pigments, fatty acids, sterols, and other secondary metabolites that can interfere with the isolation process.
Q2: Which plant species are known sources of this compound?
A2: this compound has been isolated from several plant species, primarily within the Celastraceae family. Some documented sources include Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis.[1] The Celastraceae family is a rich source of various friedelane triterpenoids.
Q3: What is a realistic yield to expect for this compound from plant material?
A3: The yield of this compound is typically low and can vary significantly based on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. While specific yield data for this compound is not widely published, yields for related friedelane triterpenoids from plant sources are often in the range of 0.001% to 0.5% of the dry plant material. For instance, a study on a related compound, 28-hydroxy-3-friedelanone, reported a yield of 0.0035% from the leaves of Calophyllum inophyllum.[2]
Q4: How can I improve the detection of this compound during HPLC analysis?
A4: To improve HPLC detection of triterpenoids with weak chromophores like this compound, consider the following:
-
Low Wavelength UV Detection: Set your UV detector to a low wavelength, typically between 205-210 nm. This requires the use of high-purity solvents to minimize baseline noise.
-
Alternative Detectors: Employ alternative detection methods that do not rely on UV absorption, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also a highly sensitive and specific detection method.
-
Derivatization: Chemical derivatization to introduce a UV-absorbing or fluorescent tag to the molecule can significantly enhance detection, although this adds complexity to the workflow.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | The choice of extraction method can significantly impact the yield. Maceration is simple but may be less efficient. Consider more exhaustive methods like Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), or Pressurized Liquid Extraction (PLE) which can improve extraction efficiency.[3] |
| Inappropriate Solvent Selection | This compound is a relatively non-polar compound. Ensure you are using a solvent or a solvent system with appropriate polarity. Hexane, chloroform, ethyl acetate, and methanol are commonly used for extracting triterpenoids.[4] A stepwise extraction with solvents of increasing polarity can be effective. |
| Poor Quality of Plant Material | The concentration of secondary metabolites can vary depending on the age of the plant, the part of the plant used (e.g., leaves, roots, bark), and the time and conditions of harvesting and drying. Ensure the use of high-quality, properly identified, and well-preserved plant material. |
| Insufficient Extraction Time or Temperature | For methods like maceration or Soxhlet, ensure the extraction time is sufficient to allow for complete percolation of the solvent through the plant material. For UAE and PLE, optimize the time and temperature parameters. |
Problem 2: Difficulty in Separating this compound from Other Triterpenoids
| Possible Cause | Troubleshooting Step |
| Co-elution of Structurally Similar Compounds | Friedelane triterpenoids often have very similar polarities and retention times. To improve separation: - Optimize the mobile phase: Perform a systematic study of different solvent systems for your column chromatography or HPLC. A shallow gradient elution in HPLC can often resolve closely eluting peaks. - Use a different stationary phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina, or reversed-phase C18 silica gel for HPLC. - Employ multiple chromatographic techniques: A multi-step purification strategy is often necessary. For example, an initial separation by column chromatography on silica gel can be followed by further purification using preparative HPLC. |
| Overloading the Chromatographic Column | Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. For preparative work, it is better to perform multiple smaller runs than one overloaded run. |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to inconsistent retention times and poor separation. |
Quantitative Data
The yield of friedelane triterpenoids can vary significantly depending on the plant source and the extraction method used. The following table summarizes some reported yields for friedelin, a closely related compound.
| Plant Source | Plant Part | Extraction Method | Solvent | Yield (%) |
| Monteverdia aquifolia | Leaves | Soxhlet | Ethanol | 8.3 |
| Monteverdia aquifolia | Leaves | Ultrasound-Assisted Extraction (UAE) | Ethanol | 6.6 |
| Monteverdia aquifolia | Leaves | Pressurized Liquid Extraction (PLE) | Ethanol | 5.3 |
| Quercus suber (Cork) | Bark | Not specified | Not specified | 0.4 - 2.9 |
| Azima tetracantha | Leaves | Column Chromatography of Hexane Fraction | Hexane:Ethyl Acetate | ~0.02 (of fraction) |
Note: The yields presented are for friedelin and are intended to provide a general reference for the expected range for friedelane triterpenoids.
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., hexane, ethyl acetate, or methanol) at room temperature for 3-7 days with occasional shaking. Filter the extract and repeat the process with fresh solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent in a Soxhlet apparatus for 24-48 hours. After extraction, evaporate the solvent to obtain the crude extract.
-
-
Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of different polarities (e.g., hexane, chloroform, ethyl acetate, and water) to obtain fractions enriched with compounds of a certain polarity.
Protocol 2: Isolation by Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel (60-120 or 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract or a fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., 100% hexane, 99:1 hexane:ethyl acetate, 98:2, and so on).
-
Fraction Collection: Collect the eluate in small fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Analysis of Fractions: Combine the fractions that contain the target compound (as indicated by TLC) and evaporate the solvent. The fractions containing this compound will likely elute with a moderately polar solvent system.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a preparative or semi-preparative HPLC system equipped with a suitable column (e.g., C18 or a normal-phase silica column). Equilibrate the column with the chosen mobile phase.
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample and elute with an isocratic or gradient mobile phase. The optimal mobile phase composition needs to be determined empirically but for a C18 column, a mixture of acetonitrile and water or methanol and water is a good starting point.
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
Visualizations
Caption: General workflow for the isolation of this compound.
References
Technical Support Center: Optimizing the Extraction of 29-Hydroxyfriedelan-3-one
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 29-Hydroxyfriedelan-3-one during extraction. Methodologies are based on established protocols for structurally similar friedelane triterpenoids.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for extracting this compound?
The most prevalent methods for extracting friedelane triterpenoids, including this compound, from plant matrices are conventional solvent extraction techniques like Soxhlet and maceration, as well as modern, enhanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] Supercritical Fluid Extraction (SFE) is also a viable, though less common, "green" alternative.[1][3] UAE and MAE are often favored for their efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods.[2][4]
Q2: Which solvents are recommended for the extraction of this compound?
This compound is a relatively non-polar compound, though the hydroxyl group adds some polarity compared to friedelin. Therefore, a range of organic solvents can be effective. Common choices include hexane, chloroform, dichloromethane, ethyl acetate, ethanol, and methanol.[1][5] Hexane has been successfully used to obtain extracts containing this compound.[5] For methods like UAE and MAE, ethanol and methanol, often in aqueous solutions (e.g., 50-95% ethanol), are frequently used to optimize extraction efficiency.[6][7] The choice of solvent should be guided by the polarity of the target compound and the desire to minimize the co-extraction of impurities.
Q3: How can I significantly optimize the yield of my extraction?
Optimizing the yield of this compound involves a systematic approach to refining several key parameters:
-
Solvent Selection: The choice of solvent is critical. A solvent that effectively solubilizes the target compound while leaving impurities behind is ideal.
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient driving the extraction. Ratios between 1:10 and 1:50 g/mL are commonly investigated to ensure the plant material is sufficiently saturated with the solvent.[8][9][10]
-
Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11][12] Optimal temperatures for UAE and MAE are often in the range of 50-80°C.[6][9]
-
Extraction Time: The duration of the extraction should be sufficient to allow for maximum recovery of the target compound without promoting its degradation. Modern methods like UAE and MAE can significantly reduce extraction times to as little as 30-60 minutes.[6][10]
-
Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.
Q4: I am experiencing a low yield. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors. A logical troubleshooting process is essential. Key areas to investigate include the quality of the plant material, the appropriateness of the chosen extraction parameters, and potential degradation of the target compound. Inefficient cell wall disruption can also be a factor, particularly with fibrous plant materials. Consider increasing the intensity of the extraction method (e.g., higher ultrasonic power) or the extraction time.
Q5: My extract is contaminated with a high level of impurities. What are the best strategies to enhance its purity?
Improving the purity of the extract can be achieved both during and after the initial extraction:
-
Selective Solvent Extraction: Employing a solvent that has a higher affinity for this compound over other co-constituents can significantly improve purity.
-
Fractionation: The crude extract can be subjected to liquid-liquid partitioning with immiscible solvents of varying polarities to separate compounds based on their differential solubility.
-
Chromatography: Column chromatography using silica gel or other stationary phases is a standard and effective method for purifying triterpenoids from crude extracts.[5]
Q6: Are there environmentally friendly or "green" extraction methods available for this compound?
Yes, several green extraction technologies can be applied. Supercritical Fluid Extraction (SFE) using CO2, often modified with a co-solvent like ethanol, is an excellent environmentally friendly option that avoids the use of large volumes of organic solvents.[1] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also considered greener alternatives to conventional methods due to their reduced solvent and energy consumption.[1][13]
II. Troubleshooting Guides
Problem: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). |
| Insufficient Extraction Time | The compound may not have had enough time to diffuse into the solvent. Increase the extraction time in increments and analyze the yield at each step. |
| Suboptimal Temperature | The extraction temperature may be too low for efficient solubilization. Gradually increase the temperature, being mindful of potential degradation.[11] |
| Poor Solid-to-Liquid Ratio | An insufficient volume of solvent can lead to saturation and incomplete extraction. Increase the solvent-to-solid ratio.[10] |
| Ineffective Cell Disruption (for UAE/MAE) | The ultrasonic power or microwave power may be too low to effectively disrupt the plant cell walls. Increase the power setting. |
| Degradation of Compound | Excessive temperature or prolonged extraction time can lead to degradation. Consider using a lower temperature for a longer duration or vice-versa. |
| Poor Quality of Plant Material | The concentration of the target compound can vary based on the plant's age, origin, and storage conditions. Ensure the use of high-quality, properly dried, and stored plant material. |
Problem: High Levels of Impurities in the Extract
| Possible Cause | Recommended Solution |
| Non-Selective Solvent | The chosen solvent may be co-extracting a wide range of compounds. Use a more selective, less polar solvent if possible, or perform sequential extractions with solvents of increasing polarity. |
| Extraction of Pigments and Polar Compounds | Pigments like chlorophyll are common impurities. A preliminary wash of the plant material with a non-polar solvent like hexane can help remove some of these before the main extraction. |
| Post-Extraction Purification Needed | Crude extracts almost always require further purification. Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system.[5] |
| High Temperature Causing Reactions | Elevated temperatures can sometimes induce chemical reactions, creating artifactual impurities. Reduce the extraction temperature. |
Problem: Inconsistent Extraction Yields
| Possible Cause | Recommended Solution |
| Inhomogeneous Plant Material | The distribution of this compound may not be uniform throughout the plant material. Ensure the material is finely ground and thoroughly mixed before taking samples for extraction. |
| Fluctuations in Extraction Parameters | Minor variations in temperature, time, or solvent ratios between experiments can lead to different yields. Strictly control all experimental parameters. |
| Solvent Evaporation | During longer extraction processes, solvent can evaporate, changing the solid-to-liquid ratio. Use a condenser to minimize solvent loss. |
| Inconsistent Equipment Performance | For UAE and MAE, ensure the equipment is functioning correctly and that power output is consistent. |
III. Data Presentation: Comparative Extraction Yields
The following tables summarize quantitative data for the extraction of friedelane triterpenoids from various plant sources, providing a baseline for optimizing the extraction of this compound.
Table 1: Comparison of Different Extraction Methods for Friedelane Triterpenoids
| Extraction Method | Plant Material | Solvent | Yield | Reference |
| Soxhlet Extraction | Monteverdia aquifolia leaves | Ethanol | 8.3% | [1] |
| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia leaves | Ethanol | 6.6% | [1] |
| Pressurized Liquid Extraction (PLE) | Monteverdia aquifolia leaves | Ethanol | 5.3% | [1] |
| Supercritical Fluid Extraction (SFE) with co-solvent | Quercus cerris bark | CO2:EtOH (97.5:2.5 wt%) | 0.48 wt% | [1] |
Table 2: Effect of Solvent Choice on Triterpenoid Extraction Yield (Supercritical Fluid Extraction)
| Solvent System | Plant Material | Yield of Friedelin (mg/g) | Reference |
| SFE CO2 + 10% Methanol | Plantago major | 6.10 ± 0.75 | [1] |
| SFE CO2 + 10% Ethanol | Plantago major | 6.00 ± 0.97 | [1] |
| SFE CO2 + 20% Pentane | Plantago major | 3.70 ± 0.98 | [1] |
| SFE CO2 + 10% Pentane | Plantago major | 3.00 ± 0.90 | [1] |
Table 3: Influence of Extraction Parameters on Triterpenoid Yield (Ultrasound-Assisted Extraction)
| Parameter | Condition | Source | Yield of Total Triterpenoids (mg/g) | Reference |
| Ethanol Concentration | 93% | Chaenomeles speciosa leaves | 36.77 ± 0.40 | [6] |
| Ultrasound Power | 390 W | Chaenomeles speciosa leaves | 36.77 ± 0.40 | [6] |
| Extraction Time | 30 min | Chaenomeles speciosa leaves | 36.77 ± 0.40 | [6] |
| Extraction Temperature | 70 °C | Chaenomeles speciosa leaves | 36.77 ± 0.40 | [6] |
| Liquid-to-Solid Ratio | 25 mL/g | Chaenomeles speciosa leaves | 36.77 ± 0.40 | [6] |
Table 4: Influence of Extraction Parameters on Triterpenoid Yield (Microwave-Assisted Extraction)
| Parameter | Condition | Source | Yield of Total Triterpenoids | Reference |
| Microwave Power | 400 W | Lactuca indica leaves | Optimized | [10][14] |
| Extraction Time | 60 min | Lactuca indica leaves | Optimized | [10][14] |
| Solid-to-Liquid Ratio | 1:20 g/mL | Lactuca indica leaves | Optimized | [10][14] |
IV. Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
-
Preparation: Weigh approximately 20-50 g of dried, powdered plant material and place it into a cellulose thimble.
-
Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a round-bottom flask containing 250-500 mL of an appropriate solvent (e.g., hexane or ethyl acetate) and a condenser.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the plant material.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract can be further purified by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 1-5 g of dried, powdered plant material and place it into an Erlenmeyer flask.
-
Solvent Addition: Add the extraction solvent (e.g., 90% ethanol) at a specified solid-to-liquid ratio (e.g., 1:25 g/mL).
-
Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Perform the extraction under optimized conditions (e.g., 30-40 minutes, 50-70°C, 200-400 W power).[6]
-
Separation: After extraction, separate the solid material from the solvent by filtration or centrifugation.
-
Concentration: Concentrate the resulting supernatant using a rotary evaporator to yield the crude extract.
-
Purification: Purify the crude extract as needed using chromatographic techniques.
Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Place a weighed amount (e.g., 1-2 g) of the powdered plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters (e.g., 400 W power, 60 minutes, 70°C).[10][14]
-
Cooling and Separation: After the extraction, allow the vessel to cool to room temperature. Filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator.
-
Purification: Subject the crude extract to further purification steps if necessary.
V. Visualizations
Caption: General workflow for extraction and purification.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 10. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 29-Hydroxyfriedelan-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 29-Hydroxyfriedelan-3-one in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a pentacyclic triterpenoid, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Like many other triterpenoids, it is a highly hydrophobic molecule, leading to poor aqueous solubility.[4][5] This low solubility can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays.[6]
Q2: What is the predicted water solubility of this compound?
A2: While experimental data is limited, the predicted water solubility of this compound is extremely low. This is consistent with its high calculated LogP value, which indicates a strong preference for lipidic environments over aqueous ones.[7]
Q3: What are the most common initial solvents for dissolving this compound?
A3: The most common and effective initial solvent for dissolving this compound and similar hydrophobic compounds is 100% Dimethyl Sulfoxide (DMSO).[8][9] Ethanol and methanol can also be used, but DMSO is generally preferred for achieving higher stock concentrations.[10]
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?
A4: This is a common issue known as "crashing out." When a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment like cell culture medium, the DMSO rapidly disperses, and the compound is forced out of solution due to its poor water solubility.[2][9]
Q5: How can I prevent my compound from precipitating in the cell culture medium?
A5: Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%).[8]
-
Use a High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium to reach the desired final concentration of your compound, minimizing the amount of DMSO introduced.[8]
-
Serial Dilutions in DMSO: If you are performing dose-response experiments, it is critical to make serial dilutions of your compound in 100% DMSO before adding them to the culture medium.[8]
-
Pre-warming the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Proper Mixing Technique: Add the DMSO stock directly to the medium with gentle swirling or vortexing to ensure rapid and even dispersion. Avoid adding the stock to a concentrated area without mixing.
-
Consider Co-solvents: In some cases, a combination of solvents (co-solvents) can be used to improve solubility. For example, a mixture of DMSO and ethanol might be effective.[10]
-
Utilize Solubilizing Agents: For particularly challenging compounds, the use of solubilizing agents like cyclodextrins can be highly effective.[11]
Q6: What are cyclodextrins and how can they help with solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the compound in aqueous solutions.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[11]
Q7: Are there other methods to improve the solubility of this compound?
A7: Yes, other formulation strategies include the use of co-solvents and surfactants. A patented method for solubilizing triterpenes suggests a system comprising an organic solvent (like DMSO or ethanol), a co-solvent (like polyethylene glycol - PEG), and a solubilizer (like a polyoxyethylene sorbitan fatty acid ester).[10]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to cell culture medium.
| Potential Cause | Troubleshooting Step |
| Final DMSO concentration is too high. | Calculate the final percentage of DMSO in your well. Aim for ≤ 0.5%, and test lower concentrations if precipitation persists. Prepare a more concentrated stock solution in 100% DMSO to reduce the volume added. |
| Poor mixing technique. | Add the DMSO stock drop-wise to the culture medium while gently swirling the plate or tube. Avoid pipetting the entire volume in one spot. |
| Compound concentration exceeds its solubility limit in the final medium. | Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done by preparing a serial dilution and observing the concentration at which precipitation occurs.[2] |
| Temperature shock. | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock. |
Issue 2: Compound appears to be in solution initially but precipitates over time in the incubator.
| Potential Cause | Troubleshooting Step |
| Slow precipitation at 37°C. | The compound may be in a supersaturated state that is not stable over longer incubation periods. Consider using a lower final concentration or employing a solubilizing agent like HP-β-CD. |
| Interaction with media components. | Components in the serum or medium (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility over time. Try reducing the serum concentration if your cell line allows, or switch to a serum-free medium for the duration of the treatment. |
| Evaporation from the culture plate. | Ensure proper humidity in the incubator to prevent evaporation, which can concentrate the compound and lead to precipitation. Use plates with lids and consider sealing the edges with paraffin film for long-term experiments. |
Quantitative Data Summary
Table 1: Maximum Tolerated DMSO Concentration for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (%) |
| HEK293 | 0.5 - 1.0 |
| HeLa | 0.5 |
| A549 | 0.25 - 0.5 |
| MCF-7 | 0.1 - 0.5 |
| PC-3 | 0.5 |
| HepG2 | 0.2 |
| Note: These values are approximate and can vary based on experimental conditions and duration of exposure. It is always recommended to perform a dose-response curve for DMSO toxicity on your specific cell line.[14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
100% sterile, cell culture grade DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A higher concentration allows for smaller volumes to be added to the culture medium.
-
Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Freeze-Drying
This protocol creates a solid inclusion complex that can be dissolved in aqueous solutions.[3][15][16]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Deionized water
-
Freeze-dryer
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Prepare a solution of this compound in tertiary butyl alcohol. The concentration will depend on the solubility in TBA.
-
Mix the two solutions at a suitable volume ratio (e.g., 1:1 v/v).
-
Stir the mixture until a clear, monophasic solution is obtained.
-
Sterile filter the solution through a 0.22 µm filter.
-
Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound/HP-β-CD inclusion complex.
-
The resulting powder can be dissolved in cell culture medium for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oatext.com [oatext.com]
- 4. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 11. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Signal Overlap in Friedelane Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with friedelane triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with NMR signal overlap encountered during the analysis of these complex natural products.
Troubleshooting Guide
Question: My 1D ¹H NMR spectrum of a friedelane triterpenoid shows severe signal overlap in the aliphatic region (approx. 0.7-2.5 ppm), making it impossible to assign individual proton signals. What should I do?
Answer:
Signal overlap in the aliphatic region is a common challenge with friedelane triterpenoids due to the large number of methine, methylene, and methyl groups with similar chemical environments. Here is a systematic approach to troubleshoot this issue:
-
Optimize 1D NMR Acquisition Parameters:
-
Solvent Change: The first and often simplest step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (anisotropic effects), which may resolve overlapping signals.[1]
-
Temperature Variation: Acquiring spectra at different temperatures can help resolve signals from different conformers or improve resolution by altering relaxation times.[2]
-
-
Employ 2D NMR Techniques: If optimizing 1D parameters is insufficient, 2D NMR experiments are essential for resolving overlap and elucidating the complex structure.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing you to trace out spin systems and connect neighboring protons.[3][4]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbons, spreading out the overlapped proton signals into the wider carbon chemical shift range.[3][4][5] This is often the most effective technique for resolving severe proton overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[6]
-
-
Utilize Selective 1D NMR Experiments: For a more targeted approach to resolve specific overlaps, selective 1D experiments can be a faster alternative to 2D NMR.[7][8][9]
-
Selective 1D NOESY: Irradiates a specific, well-resolved proton signal and detects which other protons are spatially close, helping to assign neighboring signals that may be overlapped.[7][9]
-
Selective 1D TOCSY (Total Correlation Spectroscopy): Irradiates a single proton and reveals its entire spin-coupling network, which can help to identify all protons in a coupled system, even if some are obscured.[7][8][10]
-
-
Use Chemical Shift Reagents: In challenging cases, lanthanide shift reagents can be employed to induce large changes in the chemical shifts of protons near a coordinating functional group (e.g., hydroxyl or carbonyl), thereby resolving overlap.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for overlapping signals in friedelane triterpenoids?
A1: The most significant overlap occurs in the upfield region of the ¹H NMR spectrum, typically between 0.70 and 2.50 ppm. This region contains numerous signals from the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the pentacyclic skeleton. The ¹³C NMR spectrum is generally better resolved, but some overlap can still occur, particularly for methylene carbons. The table below summarizes typical chemical shift ranges for friedelin, a common friedelane triterpenoid, illustrating the congested nature of the proton spectrum.
Q2: How do I choose an appropriate alternative solvent to resolve signal overlap?
A2: The choice of solvent depends on the solubility of your compound and the nature of the desired interaction.
-
Benzene-d₆: Often the first choice for inducing significant chemical shift changes due to its aromatic ring current, which can deshield or shield nearby protons depending on their orientation relative to the benzene ring.
-
Pyridine-d₅: Another aromatic solvent that can cause significant shifts, particularly for protons near polar functional groups.
-
Acetone-d₆, Methanol-d₄, or DMSO-d₆: These are more polar solvents that can be useful if your compound has poor solubility in chloroform-d₁ and can also induce different chemical shifts due to different solvation effects.[1]
Q3: When should I consider using a lanthanide shift reagent?
A3: Lanthanide shift reagents (LSRs) are a powerful tool but should be used judiciously. Consider using an LSR when:
-
You have severe, persistent signal overlap that cannot be resolved by changing solvents or using standard 2D NMR techniques.
-
Your molecule has a Lewis basic functional group (e.g., -OH, -C=O) that can coordinate with the LSR.[14]
-
You need to resolve signals to determine stereochemistry or for quantitative analysis.
It is important to add the LSR in small increments and monitor the spectral changes, as excessive amounts can lead to significant line broadening.[14]
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Friedelin in CDCl₃
This table provides an example of the typical chemical shifts for a friedelane triterpenoid. Note the narrow range of proton chemical shifts for the numerous CH, CH₂, and CH₃ groups, leading to significant overlap.
| Position | ¹³C (δc) | ¹H (δH) | Multiplicity, J (Hz) |
| 1 | 22.3 | 1.88, 1.65 | m |
| 2 | 41.5 | 2.38, 2.25 | m |
| 3 | 213.2 | - | - |
| 4 | 58.2 | 2.26 | q, 6.8 |
| 5 | 42.1 | - | - |
| 6 | 41.3 | 1.68, 1.45 | m |
| 7 | 18.2 | 1.48, 1.28 | m |
| 8 | 53.1 | 1.35 | t, 6.5 |
| 9 | 37.4 | - | - |
| 10 | 59.5 | 1.50 | m |
| 11 | 35.6 | 1.55, 1.39 | m |
| 12 | 30.5 | 1.58, 1.25 | m |
| 13 | 39.7 | - | - |
| 14 | 38.3 | - | - |
| 15 | 32.4 | 1.52, 1.25 | m |
| 16 | 36.0 | 1.58, 1.25 | m |
| 17 | 30.0 | - | - |
| 18 | 42.8 | 1.58 | m |
| 19 | 35.3 | 1.38, 1.25 | m |
| 20 | 28.1 | - | - |
| 21 | 32.8 | 1.45, 1.20 | m |
| 22 | 39.2 | 1.55, 1.25 | m |
| 23 | 6.8 | 0.87 | d, 6.8 |
| 24 | 14.6 | 0.72 | s |
| 25 | 17.9 | 0.86 | s |
| 26 | 18.6 | 1.00 | s |
| 27 | 20.2 | 1.05 | s |
| 28 | 32.1 | 1.04 | s |
| 29 | 31.8 | 0.95 | s |
| 30 | 35.0 | 0.88 | s |
Data compiled from various sources.[6][15][16][17]
Experimental Protocols
2D NMR Spectroscopy (General Procedure)
These are general guidelines; specific parameters should be optimized for your instrument and sample.
-
Sample Preparation: Prepare a solution of your friedelane triterpenoid in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg in 0.5-0.6 mL.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform shimming to obtain good resolution.
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
2D Experiment Setup:
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2-4 scans per increment, and 256-512 increments in the indirect dimension.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz). The proton dimension will have a spectral width of 10-12 ppm, and the carbon dimension will cover the expected range (e.g., 0-100 ppm for the aliphatic region). The number of scans will depend on the sample concentration.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (ⁿJCH), typically set to 8-10 Hz. The spectral widths will be similar to the HSQC experiment. More scans are usually required for HMBC compared to HSQC due to the smaller long-range couplings.
-
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction.
Selective 1D TOCSY/NOESY
This protocol is based on Bruker TopSpin software but can be adapted for other systems.[7][9]
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum of your sample.
-
Select the Region of Interest: Identify a well-resolved proton signal that you want to use as the starting point for your selective experiment.
-
Setup Selective Experiment:
-
In your NMR software, initiate the setup for a selective 1D experiment (e.g., selTOCSY or selNOESY).
-
You will be prompted to define the region for selective irradiation. Center the cursor on the peak of interest.
-
-
Set Experiment Parameters:
-
For selective TOCSY: Set the mixing time (D9 on Bruker systems) to control the extent of magnetization transfer. A short mixing time (e.g., 20-40 ms) will show correlations to directly coupled protons, while a longer mixing time (e.g., 80-120 ms) will reveal the entire spin system.
-
For selective NOESY: Set the mixing time (D8 on Bruker systems) to allow for NOE buildup. A typical value for small to medium-sized molecules is 300-800 ms.
-
-
Acquire and Process: Run the experiment and process the resulting 1D spectrum. The spectrum will show signals only from the protons that are coupled (TOCSY) or spatially close (NOESY) to the irradiated proton.
Use of Lanthanide Shift Reagents
-
Sample Preparation: Prepare a solution of the friedelane triterpenoid in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is crucial that the solvent and sample are free of water, as water will preferentially coordinate to the shift reagent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure sample.
-
Prepare LSR Solution: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent.
-
Titration: Add small aliquots (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube containing your sample.
-
Acquire Spectra: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Monitor Shifts: Observe the changes in the chemical shifts of the proton signals. Protons closer to the coordinating site will experience larger shifts. Continue the titration until sufficient resolution of the overlapping signals is achieved. Avoid adding excess reagent, which can cause significant line broadening.
-
Data Analysis: Analyze the series of spectra to correlate the signals and extract the desired structural information.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Selective ge-1D NOESY-TOCSY Experiment [imserc.northwestern.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. Lanthanide compounds as shift reagents | PPTX [slideshare.net]
- 13. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids [mdpi.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
minimizing degradation of 29-Hydroxyfriedelan-3-one during extraction
Welcome to the technical support center for the extraction of 29-Hydroxyfriedelan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction of this valuable triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and other friedelane triterpenoids?
A1: Several methods are employed for the extraction of friedelane triterpenoids, each with its own advantages and disadvantages. Conventional methods include Soxhlet extraction and maceration using organic solvents.[1] More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2] The choice of method often depends on the available equipment, the scale of extraction, and the desired purity of the final product.
Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. Firstly, the concentration of the target compound in the plant material itself can vary. Secondly, the extraction parameters may not be optimal. Key factors to consider are:
-
Solvent Choice: The polarity of the solvent is crucial. Friedelane triterpenoids are generally non-polar, making solvents like hexane, chloroform, and ethyl acetate effective.[1] However, for hydroxylated compounds like this compound, a slightly more polar solvent or a mixture of solvents might improve the yield.
-
Temperature: While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of thermolabile triterpenoids.[3] It is essential to find an optimal temperature that maximizes extraction without causing significant degradation.
-
Extraction Time: Prolonged extraction times do not always equate to higher yields and can increase the risk of compound degradation.
-
Solid-to-Liquid Ratio: A sufficient amount of solvent is necessary to ensure complete extraction. However, an excessively large volume can lead to difficulties in the subsequent concentration steps.
Q3: I suspect that this compound is degrading during my extraction process. What are the likely degradation pathways?
A3: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur at its reactive functional groups: the C3-ketone and the C29-hydroxyl group. Potential degradation mechanisms include:
-
Oxidation: The hydroxyl group can be oxidized, and the A-ring containing the ketone is also susceptible to oxidative cleavage. The presence of oxygen and light can accelerate these processes.
-
Acid/Base Catalyzed Reactions: The ketone group can undergo enolization under acidic or basic conditions, which could lead to rearrangements or other unwanted side reactions. The hydroxyl group can also be involved in acid-catalyzed dehydration or etherification reactions.
-
Thermal Degradation: As with many complex organic molecules, high temperatures can lead to non-specific decomposition.[3]
Q4: How can I minimize the degradation of this compound during extraction?
A4: To minimize degradation, consider the following precautions:
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.
-
Work Under an Inert Atmosphere: To prevent oxidation, consider performing the extraction under an inert gas like nitrogen or argon.
-
Protect from Light: Use amber glassware or cover your extraction setup with aluminum foil to prevent photodegradation.
-
Optimize Temperature and Time: Use the lowest effective temperature and the shortest extraction time necessary to achieve a reasonable yield.[3]
-
Control pH: Unless a specific pH is required for the extraction, it is generally advisable to work under neutral conditions to avoid acid or base-catalyzed degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate solvent polarity. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). A step-gradient extraction from non-polar to polar can also be effective. |
| Incomplete extraction. | Increase the solid-to-liquid ratio or perform multiple extraction cycles. Ensure the plant material is finely ground to increase surface area. | |
| Low concentration in the source material. | If possible, verify the presence and approximate concentration of the target compound in the raw material using a small-scale analytical extraction and TLC or HPLC analysis. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds. | Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent. |
| Degradation of the target compound. | Review the extraction conditions (temperature, time, pH) and take steps to minimize degradation as outlined in the FAQs. | |
| Difficulty in Isolating the Pure Compound | Presence of structurally similar triterpenoids. | Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification. Careful selection of the stationary and mobile phases is critical. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method is known for its efficiency and reduced extraction times, which can help minimize degradation.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 90% Methanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of the extraction solvent (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Soxhlet Extraction
A classic and exhaustive extraction method.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., Chloroform or a mixture of Hexane:Ethyl Acetate)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 20 g of the powdered plant material in a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with 300 mL of the extraction solvent.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the solvent using a rotary evaporator to obtain the crude extract.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for minimizing degradation of this compound.
References
Technical Support Center: Improving the Resolution of Triterpenoids in Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the column chromatographic separation of triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution of triterpenoids in column chromatography?
A1: The most frequent cause of poor resolution is the co-elution of structurally similar triterpenoids, such as isomers like oleanolic acid and ursolic acid. These compounds often have very similar polarities, making their separation on standard stationary phases challenging.[1]
Q2: How do I select an appropriate solvent system for triterpenoid separation on a silica gel column?
A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target triterpenoid.[2] Common solvent systems for triterpenoids on silica gel are mixtures of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate or acetone).[3][4]
Q3: My triterpenoid is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: For very polar triterpenoids, you may need to use a more polar mobile phase. Consider adding a small amount of methanol to your ethyl acetate/hexane mixture. For highly polar compounds, solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective. Alternatively, reversed-phase chromatography could be a suitable option.
Q4: Can I use gradient elution for open column chromatography of triterpenoids?
A4: Yes, gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is a highly effective technique for separating complex mixtures of triterpenoids with a wide range of polarities.[4][5] This can improve resolution and reduce analysis time.
Q5: My triterpenoid seems to be degrading on the silica gel column. How can I prevent this?
A5: Some triterpenoids can be sensitive to the acidic nature of silica gel.[6] You can test for stability by running a 2D TLC. If degradation is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the mobile phase, or use an alternative stationary phase such as alumina or florisil.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the column chromatography of triterpenoids.
Problem 1: Poor Peak Separation / Co-elution of Triterpenoids
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Fractions containing a mixture of two or more triterpenoids.
-
Inability to separate known isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the solvent system using TLC. A less polar mobile phase will increase retention times and may improve separation. For very similar compounds, consider using a three-solvent system to fine-tune selectivity.[5] |
| Incorrect Stationary Phase | For non-polar triterpenoids, normal-phase silica gel is common. For polar or glycosidic triterpenoids, reversed-phase (e.g., C18) or Sephadex columns may provide better resolution.[4] |
| Column Overloading | The amount of sample loaded should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad bands and poor separation. |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will have uneven flow, leading to band broadening. |
| Inappropriate Flow Rate | A slower flow rate generally allows for better equilibration between the mobile and stationary phases, leading to improved resolution, although it will increase the run time.[7] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Strong Sample Solvent | Dissolve the sample in a solvent that is as non-polar as, or less polar than, the initial mobile phase. Dissolving the sample in a strong solvent can cause the initial band to spread.[8] |
| Secondary Interactions with Stationary Phase | Acidic triterpenoids can interact with residual silanol groups on silica gel, causing tailing. Adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can suppress this interaction. |
| Compound Instability | The compound may be degrading on the column. Refer to the FAQ on compound stability.[6] |
Problem 3: No Compound Eluting from the Column
Symptoms:
-
After loading the sample and running the mobile phase, no compound is detected in the collected fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Compound is Too Polar | The compound may be irreversibly adsorbed to the stationary phase. Increase the polarity of the mobile phase significantly (e.g., flush with 100% methanol or a mixture of methanol and a small amount of acid/base). |
| Compound Degraded | The compound may have decomposed on the column. Test for stability on TLC before running the column.[6] |
| Compound is Insoluble in Mobile Phase | The compound may have precipitated at the top of the column. Ensure your compound is soluble in the mobile phase. If not, consider a different solvent system or use a "dry loading" technique. |
Experimental Protocols
General Protocol for Open Column Chromatography of Triterpenoids on Silica Gel
This protocol provides a general workflow for the separation of triterpenoids. Optimization of specific parameters will be required for each unique separation.
-
Slurry Preparation:
-
In a beaker, mix the silica gel (60-120 mesh) with the initial, least polar mobile phase to create a slurry. The amount of silica gel should be 20-100 times the weight of the crude sample.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[9]
-
Dry Loading: Dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the desired triterpenoid(s).
-
Combine the pure fractions containing the target compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified triterpenoid.
-
Visualizations
Caption: Workflow for Triterpenoid Purification by Column Chromatography.
Caption: Troubleshooting Logic for Poor Triterpenoid Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. jabscience.in [jabscience.in]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 29-Hydroxyfriedelan-3-one for bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 29-Hydroxyfriedelan-3-one for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in bioassays?
A1: this compound is a naturally occurring pentacyclic triterpenoid isolated from various plants, such as those from the Celastraceae family.[1][2] Like many other hydrophobic compounds, it has poor water solubility, which can lead to several challenges in aqueous bioassay environments.[3][4][5] These challenges include precipitation in cell culture media, low bioavailability to target cells or enzymes, and potential for non-specific binding, all of which can result in inaccurate and unreliable experimental data.[4]
Q2: What are the primary signs of instability or precipitation of this compound during my experiment?
A2: You may observe the following:
-
Visual Precipitation: A cloudy or hazy appearance in your stock solution or final assay medium after the addition of the compound. This can sometimes manifest as a fine white powder or film at the bottom of your culture wells.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: A dose-response curve that plateaus unexpectedly or shows erratic behavior at higher concentrations.
-
Lower than Expected Potency: The compound may appear less active than anticipated due to a lower effective concentration in the solution.
Q3: In which solvents should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[6] For most biological assays, DMSO is the recommended solvent for creating a primary stock solution due to its miscibility with aqueous media and high solvating power for nonpolar compounds.[4] It is crucial to keep the final concentration of the organic solvent in your assay medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity.
Q4: How should I prepare my working solutions to minimize precipitation?
A4: To minimize precipitation, a serial dilution approach is recommended. Prepare a high-concentration primary stock solution in 100% DMSO. Then, make intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer or cell culture medium. It is critical to ensure rapid and thorough mixing during the final dilution step. Adding the compound stock solution to a vortexing tube of the aqueous medium can help prevent localized high concentrations that lead to immediate precipitation.
Q5: What formulation strategies can I use to improve the stability and solubility of this compound in my bioassay?
A5: Several strategies can be employed to enhance the solubility and stability of hydrophobic compounds:
-
Use of Co-solvents: As mentioned, DMSO is a common choice.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that solubilize the compound.[7][8]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can be beneficial.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution (DMSO) | - Solution is supersaturated.- Temperature is too low. | - Gently warm the solution to 37°C.- If precipitation persists, the concentration may be too high for long-term storage. Prepare fresh solutions before use. |
| Precipitation upon Dilution into Aqueous Medium | - Poor aqueous solubility.- Final concentration exceeds the solubility limit.- Improper mixing technique. | - Decrease the final concentration of the compound.- Increase the vigor of mixing during dilution.- Consider using a formulation agent (see Protocol 1). |
| High Variability in Bioassay Results | - Inconsistent compound concentration due to precipitation.- Adsorption of the compound to plasticware. | - Visually inspect plates for precipitation before and after incubation.- Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected.- Use a solubilizing agent to ensure homogeneity. |
| Low or No Biological Activity | - Compound is not bioavailable due to poor solubility.- Degradation of the compound. | - Confirm the solubility of the compound under your assay conditions.- Use a formulation strategy to increase bioavailability.- Assess the stability of the compound over the time course of your experiment (see Protocol 2). |
Experimental Protocols
Protocol 1: Enhancing Solubility using Cyclodextrins
This protocol describes how to use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
DMSO
-
Phosphate-buffered saline (PBS) or desired assay buffer
Procedure:
-
Prepare a concentrated stock of this compound: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to a concentration of 100 mM.
-
Complexation:
-
In a microcentrifuge tube, add the required volume of the 10 mM this compound stock solution.
-
Add a molar excess (e.g., 10-fold) of the 100 mM HP-β-CD solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at room temperature for 1 hour with occasional mixing to allow for complex formation.
-
-
Preparation of Working Solutions: Use the complexed solution to prepare serial dilutions in your assay buffer containing the same concentration of HP-β-CD to maintain the complex stability.
Protocol 2: Assessment of Compound Stability in Assay Medium
This protocol provides a method to evaluate the stability of this compound in your specific bioassay medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Your complete bioassay medium (e.g., DMEM + 10% FBS)
-
HPLC system with a suitable C18 column
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Prepare the test solution: Spike your bioassay medium with this compound to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and either inject it directly onto the HPLC system or store it at -80°C for later analysis.
-
Incubation: Incubate the remaining test solution under the same conditions as your bioassay (e.g., 37°C, 5% CO₂).
-
Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Preparation for HPLC: If the medium contains proteins, precipitate them by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the proteins and transfer the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by HPLC.
-
Use an isocratic or gradient elution method with acetonitrile and water to achieve good separation of the parent compound peak.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area indicates instability.
Visualizations
Caption: Experimental workflow for using this compound in bioassays.
Caption: Troubleshooting flowchart for bioassay issues with this compound.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. This compound | CAS:39903-21-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Well-to-Well Variability
Question: My replicate wells show high variability in absorbance/fluorescence readings. What are the common causes and solutions?
Answer: High well-to-well variability is a frequent issue that can obscure the true effect of your test compound. The primary causes and their respective solutions are outlined below.
| Potential Cause | Recommended Solutions |
| Inconsistent Cell Seeding Density | - Ensure a homogenous single-cell suspension before seeding by gentle pipetting.[1] - Mix the cell suspension frequently during plating to prevent cells from settling.[2] - Use calibrated pipettes and practice consistent pipetting technique.[1] |
| "Edge Effect" | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[1][3][4] - Use specialized plates with condensation rings or evaporation rims.[3][4] - Ensure uniform temperature across the plate during incubation.[5] |
| Pipetting Errors | - Use a multi-channel pipette for adding reagents to minimize variability between wells.[6] - Ensure pipettes are properly calibrated.[1] |
| Air Bubbles in Wells | - Visually inspect wells for air bubbles after adding reagents. If present, gently remove them with a sterile pipette tip or a syringe needle.[7] |
Low Signal or No Effect
Question: I am observing a very low signal or no cytotoxic effect even at high concentrations of my compound. What could be the reason?
Answer: A low or absent signal can be due to a variety of factors, ranging from the properties of the compound to the experimental setup.
| Potential Cause | Recommended Solutions |
| Low Cell Density | - Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.[7] |
| Suboptimal Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for the assay reagent with your specific cell line.[1] |
| Compound Instability or Precipitation | - Visually inspect the wells for any signs of compound precipitation, which can appear as cloudiness or visible particles.[8][9] - Dissolve the compound in a suitable solvent like DMSO at a high stock concentration and ensure the final solvent concentration in the culture medium is low (e.g., ≤ 0.1%).[1][8] |
| Cell Line Resistance | - The chosen cell line may be inherently resistant to the test compound.[10] Consider using a different, more sensitive cell line if appropriate. |
| Incorrect Assay Choice | - The mechanism of cell death induced by your compound may not be detectable by the chosen assay. Consider using an orthogonal assay that measures a different cell health parameter.[1][11] |
High Background Signal
Question: My blank or negative control wells have high absorbance/fluorescence readings. How can I troubleshoot this?
Answer: High background signal can mask the true signal from the cells and lead to inaccurate results.
| Potential Cause | Recommended Solutions |
| Contamination of Media or Reagents | - Ensure all reagents and media are sterile and free from microbial contamination.[12] - Use fresh reagents and check their expiration dates. |
| Compound Interference | - Some compounds can directly react with the assay reagent (e.g., direct reduction of MTT by a plant extract) or possess inherent color or fluorescence.[1] - Run a cell-free control with the compound and the assay reagent to check for direct interaction.[1] - Include a blank control with the compound in the media to subtract background absorbance/fluorescence.[1] |
| Insufficient Washing Steps | - If the protocol includes washing steps, ensure they are performed thoroughly to remove any unbound dye or interfering substances.[13] |
| Serum in Culture Medium | - Components in serum can sometimes interfere with the assay. For certain assays like the LDH assay, endogenous LDH in the serum can contribute to the background signal.[14] Consider reducing the serum concentration or using serum-free media during the assay incubation if possible. |
Inconsistent IC50 Values
Question: I am getting inconsistent IC50 values across different experiments. What factors could be contributing to this?
Answer: Reproducibility of IC50 values is crucial for compound characterization. Inconsistencies can arise from several experimental variables.
| Potential Cause | Recommended Solutions |
| Variable Cell Seeding Density | - The initial number of cells seeded can significantly impact the final IC50 value.[15] Standardize the cell seeding density across all experiments. |
| Differences in Cell Health and Passage Number | - Use cells that are in the exponential growth phase and have a consistent, low passage number.[16] High passage numbers can lead to phenotypic drift and altered drug sensitivity.[16] |
| Variable Incubation Times | - The duration of compound exposure and the incubation time with the assay reagent should be kept consistent between experiments.[17] |
| Curve-Fitting Method | - Use a consistent and appropriate non-linear regression model to calculate the IC50 from the dose-response curve.[17][18] |
Experimental Protocols & Methodologies
General Cytotoxicity Assay Workflow
A typical workflow for a microplate-based cytotoxicity assay involves several key steps, from cell seeding to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Antiviral Potential of 29-Hydroxyfriedelan-3-one: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antiviral agents, natural products remain a crucial source of inspiration and discovery. This guide provides a comprehensive comparison of the antiviral activity of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid of the friedelane class, against other friedelane triterpenoids and established antiviral drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and potential mechanisms of action.
Executive Summary
Recent research has highlighted the potential of friedelane triterpenoids as a promising class of antiviral compounds.[1][2][3] This guide focuses on this compound, presenting available data on its antiviral efficacy and comparing it with related compounds and current antiviral therapies. While data on the broad-spectrum activity of this compound is still emerging, initial studies against a murine coronavirus show notable activity. This guide aims to consolidate the current knowledge to aid in the evaluation and future investigation of this and similar natural products.
Comparative Antiviral Activity
The antiviral efficacy of this compound has been evaluated in vitro against a murine coronavirus (MHV-3). The following tables summarize the available quantitative data, comparing its activity with other friedelane triterpenoids and established antiviral drugs.
Table 1: Antiviral Activity and Cytotoxicity of Friedelane Triterpenoids against Murine Coronavirus (MHV-3)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Not explicitly provided, but evaluated | >100 (L929 cells) | Not calculated |
| 28-Hydroxyfriedelan-3-one | 2.9 ± 0.3 | >100 (L929 cells) | >34.4 |
| 28-Hydroxyfriedelane-3,15-dione | 69 ± 6 | >100 (L929 cells) | >1.5 |
| Friedelan-3-one | Inactive | >100 (L929 cells) | - |
| Friedelane-3,15-dione | Inactive | >100 (L929 cells) | - |
| Ribavirin (Control) | 10 (Concentration used) | Not specified | Not applicable |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.
Table 2: Comparative Antiviral Spectrum and Mechanism of Action of Selected Antiviral Drugs
| Antiviral Drug | Virus Spectrum | Mechanism of Action |
| Ribavirin | Broad-spectrum RNA and DNA viruses (e.g., HCV, RSV, Lassa fever virus) | Nucleoside analog; inhibits viral RNA synthesis and capping, and induces lethal mutagenesis.[4][5] |
| Acyclovir | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Guanosine analog; selectively phosphorylated by viral thymidine kinase, leading to inhibition of viral DNA polymerase and chain termination.[3][6] |
| Favipiravir | Broad-spectrum RNA viruses (e.g., Influenza, Ebola, SARS-CoV-2) | Prodrug; converted to its active form which selectively inhibits viral RNA-dependent RNA polymerase (RdRp).[7][8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: L929 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 100, 10, 1, and 0.1 µg/mL) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3 hours.
-
Formazan Solubilization: The supernatant was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curves.
Antiviral Activity Assay (CPE Reduction Assay)
The antiviral activity was evaluated by a cytopathic effect (CPE) reduction assay.
-
Cell Seeding: L929 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.
-
Virus Infection and Treatment: The cell culture medium was removed, and the cells were infected with murine coronavirus (MHV-3) at a specific multiplicity of infection (MOI). Simultaneously, the cells were treated with different concentrations of the test compounds.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere until the virus control wells showed a clear cytopathic effect.
-
Staining: The supernatant was discarded, and the cells were fixed with 10% formaldehyde and stained with a 0.5% crystal violet solution.
-
Quantification: The plates were washed, and the stained cells were lysed with methanol. The absorbance was measured at 595 nm.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀) was determined by comparing the absorbance of the treated, infected cells with that of the untreated, infected (virus control) and uninfected (cell control) cells.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a potential antiviral mechanism of friedelane triterpenoids and the experimental workflow for assessing antiviral activity.
Caption: Potential antiviral mechanism of friedelane triterpenoids targeting viral entry and replication.
Caption: Experimental workflow for determining the cytotoxicity and antiviral activity of this compound.
Discussion and Future Directions
The available data, though limited, suggests that this compound and its analogs possess antiviral properties that warrant further investigation. The activity of 28-Hydroxyfriedelan-3-one against a murine coronavirus is particularly noteworthy, indicating that the friedelane skeleton is a promising scaffold for the development of new antiviral drugs.[1][2] The low cytotoxicity observed for these compounds is also a favorable characteristic for a potential therapeutic agent.
Future research should focus on several key areas:
-
Broad-Spectrum Antiviral Screening: Evaluating the activity of this compound against a wider range of viruses, including clinically relevant human pathogens such as influenza viruses, herpes simplex viruses, and human immunodeficiency virus (HIV), is essential to determine its full potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding how it inhibits viral replication. Studies suggest that triterpenoids may interfere with viral entry or replication, but the specific mechanisms for the friedelane class are not yet well understood.[10][11]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its antiviral activity and guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety: Following promising in vitro results, preclinical in vivo studies will be necessary to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of viral infection.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triterpenes from Garcia parviflora. Cytotoxic evaluation of natural and semisynthetic friedelanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 29-Hydroxyfriedelan-3-one and Other Friedelane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 29-Hydroxyfriedelan-3-one alongside other notable friedelane triterpenoids. The information presented is collated from various preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer agents. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and illustrates the key signaling pathways implicated in the cytotoxic action of friedelanes.
Quantitative Cytotoxicity Data
The cytotoxic potential of various friedelane compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for this compound and other selected friedelanes.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | THP-1 (Leukemia) | > 623 | [1] |
| K-562 (Leukemia) | > 593 | [1] | |
| Friedelin (Friedelan-3-one) | U87MG (Glioblastoma) | 46.38 µg/mL | [2] |
| PC-3 (Prostate Cancer) | > 31 (61.9% inhibition) | [3] | |
| U251 (Glioblastoma) | > 31 (25.8% inhibition) | [3] | |
| K562 (Leukemia) | > 31 (0% inhibition) | [3] | |
| Friedelan-3β-ol (β-friedelinol) | THP-1 (Leukemia) | Lower than controls | [4] |
| K-562 (Leukemia) | Lower than controls | [4] | |
| HN22 (Head and Neck Cancer) | Potent effect | [3] | |
| HepG2 (Liver Cancer) | Potent effect | [3] | |
| Friedelan-3α,11β-diol | THP-1 (Leukemia) | High cytotoxicity | [5][6] |
| K-562 (Leukemia) | High cytotoxicity | [5][6] | |
| TOV-21G (Ovarian Cancer) | Good activity | [5][6] | |
| MDA-MB-231 (Breast Cancer) | Good activity | [5][6] | |
| 11β-Hydroxyfriedelan-3-one | THP-1 (Leukemia) | High cytotoxicity | [5][6] |
| K-562 (Leukemia) | High cytotoxicity | [5][6] | |
| 16α-Hydroxyfriedelin | Vero (Kidney epithelial) | 8.09 µM/mL | [7] |
| 3β-Friedelinol | Vero (Kidney epithelial) | 7.64 µM/mL | [7] |
| Friedelan-3β-yl naproxenate | THP-1 (Leukemia) | 266 ± 6 | [8] |
| Friedelan-3α-yl pent-4-ynoate | K-562 (Leukemia) | 267 ± 5 | [8] |
| 2,3-secofriedelan-2-al-3-oic acid | Human Cancer Cell Line | GI50 = 5.4-17.2 | [9] |
| 3-Epifriedelinol | DU145 (Prostate Cancer) | 32.32 ± 3.72 | [7][10][11] |
| PC3 (Prostate Cancer) | 35.22 ± 3.47 | [7][10][11] |
Experimental Protocols
The evaluation of cytotoxicity for friedelane compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]
2. Compound Treatment:
-
The friedelane compounds, including this compound, are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the cell culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) alone.
-
The plates are then incubated for a specified period, commonly 24, 48, or 72 hours.[12]
3. MTT Addition and Incubation:
-
Following the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[13]
-
The plates are incubated for an additional 2-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[12][13]
5. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][13]
6. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of friedelane triterpenoids are often mediated through the induction of apoptosis, a form of programmed cell death. Several key signaling pathways have been identified as targets for these compounds.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Ameliorative Effect of Structurally Divergent Oleanane Triterpenoid, 3-Epifriedelinol from Ipomoea batatas against BPA-Induced Gonadotoxicity by Targeting PARP and NF-κB Signaling in Rats [mdpi.com]
- 8. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic secofriedelane and friedelane derivatives as inhibitors of human lymphocyte proliferation and growth of human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ameliorative Effect of Structurally Divergent Oleanane Triterpenoid, 3-Epifriedelinol from Ipomoea batatas against BPA-Induced Gonadotoxicity by Targeting PARP and NF-κB Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Friedelin and its Hydroxylated Counterpart: A Comparative Guide
A detailed analysis of the available experimental data on the biological activities of 29-Hydroxyfriedelan-3-one and its parent compound, friedelin, reveals distinct profiles in cytotoxicity, with a significant body of research highlighting the diverse therapeutic potential of friedelin.
This guide provides a comparative overview of the biological activities of two closely related pentacyclic triterpenoids: friedelin and this compound. While research on friedelin has uncovered a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, the biological profile of its 29-hydroxylated derivative is less explored. This document aims to summarize the current experimental evidence for both compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Cytotoxic Activity: A Limited Comparison
Direct comparative studies on the biological activities of this compound and friedelin are scarce. However, a 2024 study by Dias and colleagues provides a glimpse into their comparative cytotoxicity against leukemia cell lines. Both compounds were isolated from Salacia grandifolia and tested for their effects on THP-1 (acute monocytic leukemia) and K-562 (chronic myelogenous leukemia) cells. The study reported that this compound exhibited low cytotoxic activity against both cell lines[1]. Unfortunately, specific IC50 values for this compound and friedelin from this direct comparative study are not detailed in the primary publication, which only provides specific data for other isolated triterpenes[1].
While the direct comparative data is limited, other studies provide context for the cytotoxic potential of friedelin against various cancer cell lines. For instance, friedelin has demonstrated inhibitory effects on HeLa (human cervical cancer) cells with an IC50 value of 3.54 ± 0.30 µg/mL. It has also shown activity against other cancer cell lines, though with varying potency.
Table 1: Comparative Cytotoxicity Data for Friedelin
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Friedelin | HeLa | Cytotoxic | 3.54 ± 0.30 µg/mL | [2] |
| Friedelin | THP-1 | Low Cytotoxicity | Data not specified | [1] |
| Friedelin | K-562 | Low Cytotoxicity | Data not specified | [1] |
| This compound | THP-1 | Low Cytotoxicity | Data not specified | [1] |
| This compound | K-562 | Low Cytotoxicity | Data not specified | [1] |
Friedelin: A Multifaceted Bioactive Compound
Extensive research has established friedelin as a triterpenoid with a wide array of biological activities. These properties are supported by a significant amount of experimental data.
Anti-inflammatory Activity
Friedelin has demonstrated potent anti-inflammatory effects in various in vivo models. In a study investigating its anti-inflammatory properties, friedelin, administered at a dose of 40 mg/kg, showed a significant reduction in paw edema induced by carrageenan and ear edema induced by croton oil in animal models[3][4]. It also inhibited acetic acid-induced vascular permeability and decreased granuloma tissue formation, indicating its potential in managing both acute and chronic inflammation[3][4].
Antioxidant and Hepatoprotective Effects
The antioxidant capacity of friedelin has been well-documented through various in vitro assays. It exhibits significant free radical scavenging activity against DPPH, hydroxyl, nitric oxide, and superoxide radicals, with IC50 values of 21.1 µM, 19.8 µM, 22.1 µM, and 21.9 µM, respectively[5]. Furthermore, in vivo studies have shown that pretreatment with friedelin (40 mg/kg) can protect the liver from CCl4-induced oxidative stress by restoring the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)[5].
Antimicrobial Activity
Friedelin has exhibited moderate to good antimicrobial activity against a range of bacteria and fungi. It has shown inhibitory effects against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). One study reported a Minimum Inhibitory Concentration (MIC) value of 10 µg/mL for friedelin against MRSA, Helicobacter pylori, and Escherichia coli[4].
This compound: An Underexplored Derivative
In contrast to friedelin, the biological activities of this compound remain largely unexplored. The study by Dias et al. (2024) is the primary source of information, reporting its isolation and low cytotoxicity against two leukemia cell lines[1]. The same study also screened the compound for antibacterial activity against susceptible and methicillin-resistant Staphylococcus aureus and found no activity[1]. Further research is necessary to elucidate the potential anti-inflammatory, antioxidant, or other pharmacological properties of this hydroxylated derivative.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (THP-1 and K-562) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (friedelin and this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: Inflammation is induced by injecting a solution of carrageenan into the subplantar region of a rodent's hind paw. The volume of the paw is measured at different time points after the injection to assess the extent of edema. The anti-inflammatory effect of the test compound, administered prior to carrageenan injection, is evaluated by its ability to reduce the increase in paw volume.
-
Croton Oil-Induced Ear Edema: A solution of croton oil is topically applied to the inner surface of a mouse's ear to induce inflammation. The thickness or weight of the ear is measured after a specific period. The anti-inflammatory activity of a topically or systemically administered compound is determined by its ability to reduce the ear edema.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of evaluating the biological activities discussed and the known signaling pathway for friedelin's anti-inflammatory action, the following diagrams are provided.
Figure 1. General experimental workflow for the isolation and biological evaluation of friedelin and this compound.
Figure 2. Simplified signaling pathway of friedelin's anti-inflammatory action through the inhibition of the NF-κB pathway.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Triterpenoid Content in Salacia Species: A Guide for Researchers
The genus Salacia (family Celastraceae) encompasses approximately 120 species, which are widely distributed in the tropical regions of Asia and South America.[1][2] Various species of this genus, notably Salacia reticulata, Salacia oblonga, and Salacia chinensis, have been integral to traditional medicine systems like Ayurveda for treating conditions such as diabetes, rheumatism, and skin diseases.[3][4] The therapeutic potential of these plants is largely attributed to their rich and diverse phytochemical composition, particularly triterpenoids.
This guide provides a comparative analysis of the triterpenoid content across different Salacia species, focusing on quantitative data, experimental methodologies for their isolation and analysis, and their impact on key biological signaling pathways.
Quantitative Comparison of Triterpenoids in Salacia Species
The concentration and composition of triterpenoids vary significantly among different Salacia species and even between different parts of the same plant.[5] Key bioactive compounds include quinonemethide triterpenes like pristimerin, friedelane-type triterpenes, and lupane-type triterpenoids, which exhibit a range of activities from cytotoxic to anti-diabetic.
Table 1: Cytotoxic Triterpenoids in Salacia Species
This table summarizes the cytotoxic activity of various triterpenoids isolated from Salacia species against human cancer cell lines.
| Triterpenoid | Salacia Species | Plant Part | Activity Metric | Cell Line(s) | Result | Citation(s) |
| Pristimerin | S. crassifolia | Root Wood | Mean GI₅₀ | NCI-60 Panel | 0.17 µM | [6][7] |
| 11β-hydroxypristimerin | S. crassifolia | Root Wood | Mean GI₅₀ | NCI-60 Panel | 8.7 µM | [6][7] |
| Triterpenoid Extract | S. chinensis | Not Specified | IC₅₀ | MCF-7 (Breast) | 25 µg/ml | [8][9] |
| Triterpenoid Extract | S. chinensis | Not Specified | IC₅₀ | A549 (Lung) | 30 µg/ml | [8][9] |
Table 2: α-Glucosidase Inhibitory and Other Bioactive Triterpenoids in Salacia Species
Several triterpenoids from Salacia species are potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion, highlighting their anti-diabetic potential.
| Triterpenoid | Salacia Species | Plant Part | Activity Metric | Result | Citation(s) |
| 30-hydroxylup-20(29)‐en‐3‐one | S. chinensis | Stem | IC₅₀ (α-glucosidase) | 211.5 µM | [2][10] |
| lup‐20(29)‐ene‐3β,30‐diol | S. chinensis | Stem | IC₅₀ (α-glucosidase) | 246.8 µM | [2][10] |
| 28-hydroxyfriedelan-3-one | S. grandifolia | Leaves | EC₅₀ (Antiviral, MHV-3) | 2.9 ± 0.3 μM | [11] |
| Kotalagenin 16-Acetate | S. oblonga | Root | Aldose Reductase Inhibition | Active Component | [12][13] |
Table 3: Qualitative and Yield Data for Triterpenoids in Salacia Species
While precise quantitative comparisons across species are often limited by varied analytical standards, some studies provide yield data or qualitative comparisons.
| Triterpenoid / Compound Class | Salacia Species Compared | Plant Part | Finding | Citation(s) |
| Salacinol & Kotalanol | S. reticulata, S. oblonga, S. chinensis | Roots, Stems, Leaves, Fruits | Roots of S. reticulata contained the highest levels compared to other parts and species. | [5][14] |
| Friedelan-3-one | S. grandifolia | Leaves | Yield: 42.1 mg from 384.5 g of powder. | [11] |
| 28-hydroxyfriedelan-3-one | S. grandifolia | Leaves | Yield: 74.3 mg from 384.5 g of powder. | [11] |
| 28-hydroxyfriedelane-3,15-dione | S. grandifolia | Leaves | Yield: 47.7 mg from 384.5 g of powder. | [11] |
Experimental Protocols
The accurate analysis of triterpenoids requires robust and validated experimental methods. Below are summaries of typical protocols used in the study of Salacia species.
Protocol 1: Bioassay-Guided Extraction and Isolation
This method is employed to isolate specific bioactive compounds from a crude plant extract.
-
Extraction : The dried and powdered plant material (e.g., leaves, roots) is subjected to sequential extraction by maceration using solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.[11]
-
Fractionation : The crude extract showing the highest activity in a preliminary bioassay (e.g., cytotoxicity screen) is selected for further fractionation. This is typically achieved using column chromatography (CC) over a stationary phase like silica gel.[11]
-
Isolation : Fractions are eluted with a solvent gradient (e.g., hexane/ethyl acetate). The resulting sub-fractions are collected and monitored by Thin-Layer Chromatography (TLC).[11] Fractions with similar profiles are combined, and repeated chromatographic steps are performed until pure compounds are isolated.
-
Structure Elucidation : The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1D and 2D) and Mass Spectrometry (MS).[10][15][16]
Protocol 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is a powerful technique for the separation, identification, and quantification of specific triterpenoids in a complex mixture.
-
Sample Preparation : A known weight of the dried plant extract is dissolved in an appropriate solvent (e.g., LC-MS grade acetonitrile) and filtered to remove particulate matter.[15]
-
Chromatographic Separation : The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is used with a mobile phase, often consisting of acetonitrile and water, to separate the compounds.[15]
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source. The instrument can be operated in full scan mode to identify compounds based on their mass-to-charge ratio (m/z) and in tandem MS/MS mode to obtain fragmentation patterns for structural confirmation.[6][15]
-
Quantification : The concentration of target compounds like salacinol and kotalanol is determined by comparing the peak area from the sample to a calibration curve generated using certified reference standards.[15]
Visualization of Methodologies and Pathways
Experimental Workflow for Triterpenoid Analysis
The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of triterpenoids from Salacia species.
Signaling Pathway Modulation by Salacia Triterpenoids
Extracts from Salacia have been shown to modulate key cellular signaling pathways involved in metabolism. For instance, Salacia reticulata extract enhances insulin sensitivity and glucose uptake in skeletal muscle by activating the insulin signaling pathway.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salacia – The new multi-targeted approach in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidiabetic Principles of Natural Medicines. IV. Aldose Reductase and α-Glucosidase Inhibitors from the Roots of Salacia oblonga WALL. (Celastraceae) : Structure of a New Friedelane-Type Triterpene, Kotalagenin 16-Acetate [jstage.jst.go.jp]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Salacia Reticulata Extract Improves Insulin Sensitivity and Glucose Homeostasis by Activating Insulin Signaling and Glucagon-like Peptide-1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 29-Hydroxyfriedelan-3-one with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comprehensive overview of the validation of the pentacyclic triterpenoid, 29-Hydroxyfriedelan-3-one, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comparative analysis of the key 2D NMR techniques, supported by experimental data, to offer a robust methodology for researchers in the field.
Structural Confirmation through 2D NMR Spectroscopy
This compound is a pentacyclic triterpenoid isolated from various plant species.[1][2] Its complex, non-planar structure with numerous stereocenters necessitates advanced analytical techniques for definitive characterization. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR spectroscopy is indispensable for establishing the precise connectivity and stereochemistry of the molecule.[3][4] The primary 2D NMR experiments employed for this purpose are COSY, HSQC, HMBC, and NOESY.
A logical workflow for the structural validation of this compound using 2D NMR is outlined below:
Comparative Analysis of 2D NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, with assignments confirmed by a suite of 2D NMR experiments.
| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 22.3 | 1.90, 1.65 | C-2, C-3, C-5, C-10 | H-2 |
| 2 | 41.5 | 2.40, 2.25 | C-1, C-3, C-4 | H-1 |
| 3 | 213.2 | - | - | - |
| 4 | 58.2 | 2.30 | C-2, C-3, C-5, C-23 | - |
| 5 | 42.2 | 1.55 | C-4, C-6, C-10, C-23, C-24 | H-6 |
| 6 | 18.2 | 1.50, 1.35 | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 39.8 | 1.60, 1.40 | C-6, C-8, C-9 | H-6, H-8 |
| 8 | 53.1 | 1.50 | C-7, C-9, C-14, C-25, C-26 | H-7 |
| 9 | 37.5 | 1.45 | C-8, C-10, C-11 | - |
| 10 | 59.5 | - | - | - |
| 11 | 35.6 | 1.60, 1.40 | C-9, C-10, C-12, C-13 | H-12 |
| 12 | 30.5 | 1.75, 1.55 | C-11, C-13, C-14, C-27 | H-11 |
| 13 | 38.3 | - | - | - |
| 14 | 42.8 | - | - | - |
| 15 | 32.4 | 1.50, 1.30 | C-14, C-16, C-28 | H-16 |
| 16 | 36.0 | 1.85, 1.60 | C-15, C-17, C-28 | H-15 |
| 17 | 30.0 | 1.45 | C-13, C-16, C-18, C-22, C-28 | - |
| 18 | 41.8 | 1.65 | C-13, C-17, C-19, C-22 | H-19 |
| 19 | 35.3 | 1.55, 1.35 | C-18, C-20, C-21, C-30 | H-18, H-20 |
| 20 | 28.2 | 1.80 | C-19, C-21, C-29, C-30 | H-19 |
| 21 | 32.8 | 1.60, 1.40 | C-19, C-20, C-22, C-30 | H-22 |
| 22 | 39.3 | 1.50, 1.30 | C-17, C-18, C-21 | H-21 |
| 23 | 6.8 | 0.88 (d, J=6.5 Hz) | C-3, C-4, C-5 | - |
| 24 | 14.7 | 0.72 (s) | C-5, C-9, C-10 | - |
| 25 | 18.0 | 0.85 (s) | C-7, C-8, C-9 | - |
| 26 | 20.2 | 1.05 (s) | C-8, C-14, C-15 | - |
| 27 | 18.7 | 0.95 (s) | C-12, C-13, C-14 | - |
| 28 | 32.1 | 1.00 (s) | C-16, C-17, C-18 | - |
| 29 | 73.1 | 3.40 (d, J=10.5 Hz), 3.25 (d, J=10.5 Hz) | C-19, C-20, C-30 | - |
| 30 | 35.0 | 1.18 (s) | C-19, C-20, C-21, C-29 | - |
Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from published literature and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation:
-
Experiments are typically performed on a 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
3. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds.
-
Pulse Program: Standard cosygpqf or equivalent.
-
Parameters:
-
Spectral width: 10-12 ppm in both dimensions.
-
Number of scans: 2-4 per increment.
-
Number of increments: 256-512 in the indirect dimension.
-
Relaxation delay: 1-2 seconds.
-
4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.[5]
-
Pulse Program: Standard hsqcedetgpsp (for multiplicity editing) or equivalent.
-
Parameters:
-
¹H spectral width: 10-12 ppm.
-
¹³C spectral width: 220-240 ppm.
-
Number of scans: 4-8 per increment.
-
Number of increments: 256-512 in the indirect dimension.
-
One-bond coupling constant (¹JCH): Optimized around 145 Hz.
-
Relaxation delay: 1.5-2 seconds.
-
5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.[5] This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Parameters:
-
¹H spectral width: 10-12 ppm.
-
¹³C spectral width: 220-240 ppm.
-
Number of scans: 16-64 per increment.
-
Number of increments: 256-512 in the indirect dimension.
-
Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.
-
Relaxation delay: 2 seconds.
-
6. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry.
-
Pulse Program: Standard noesygpph or equivalent.
-
Parameters:
-
Spectral width: 10-12 ppm in both dimensions.
-
Number of scans: 8-16 per increment.
-
Number of increments: 256-512 in the indirect dimension.
-
Mixing time: 300-800 ms (optimized based on molecular size).
-
Relaxation delay: 2-3 seconds.
-
The following diagram illustrates the key correlations observed in the 2D NMR spectra that are instrumental in confirming the structure of this compound.
Alternative and Complementary Techniques
While 2D NMR is the gold standard for the structural elucidation of complex molecules like this compound, other analytical techniques can provide complementary information:
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and molecular formula, which is a prerequisite for any structural elucidation effort.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in this compound.
-
X-ray Crystallography: Offers the most definitive structural information, including absolute stereochemistry. However, it is contingent on the ability to grow single crystals of sufficient quality, which is not always feasible for natural products.[6]
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and HPTLC Methods for Triterpenoid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of triterpenoids is crucial for quality control, efficacy assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two instrumental techniques widely employed for this purpose. This guide provides an objective comparison of the cross-validation of HPLC and HPTLC methods for the analysis of triterpenoids, supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Triterpenoids, a diverse class of natural compounds, often present analytical challenges due to their structural similarity and lack of strong chromophores, which can affect detection sensitivity.[1][2] The choice between HPLC and HPTLC depends on various factors, including the required sensitivity, sample throughput, and cost-effectiveness.[3][4]
Quantitative Performance Comparison
The validation of analytical methods is essential to ensure data reliability. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5] The following table summarizes a comparison of these parameters for HPLC and HPTLC in the context of triterpenoid analysis, compiled from various studies.
| Validation Parameter | HPLC | HPTLC | Key Considerations |
| Linearity (r²) | > 0.999[6] | > 0.995[7] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 2%[6] | < 3% | HPLC generally offers slightly better precision (repeatability and intermediate precision). |
| Accuracy (% Recovery) | 95-105%[1] | 90-110% | Both methods provide high accuracy for the quantification of triterpenoids. |
| LOD | 0.08–0.65 µg/mL[1] | 7.2 ng/spot[7] | HPLC, particularly when coupled with sensitive detectors, can offer lower limits of detection. |
| LOQ | 0.24–1.78 µg/mL[1] | 21.9 ng/spot[7] | The limit of quantitation follows a similar trend to the LOD, with HPLC often being more sensitive. |
| Analysis Time per Sample | Longer (minutes per sample) | Shorter (multiple samples per plate) | HPTLC allows for higher sample throughput due to simultaneous analysis.[3][8] |
| Solvent Consumption | Higher | Lower | HPTLC is a more environmentally friendly technique due to lower solvent usage per sample.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of triterpenoids using HPLC and HPTLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example for the simultaneous quantification of multiple triterpenoids.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a charged aerosol detector (CAD) is commonly used.[1][2]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is frequently employed.[10] For improved resolution of isomeric triterpenoids like oleanolic and ursolic acid, a C30 column may be utilized.[2]
-
Mobile Phase: A gradient elution is often preferred to separate multiple triterpenoids in a single run. A common mobile phase consists of a mixture of acetonitrile and water (containing a small percentage of formic or phosphoric acid to improve peak shape).[6][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is often performed at low wavelengths (around 205-210 nm) due to the lack of strong chromophores in many triterpenoids.[1] Alternatively, CAD provides a more universal response for non-volatile analytes.[2]
-
Sample Preparation: Plant material is typically extracted with a suitable organic solvent such as methanol or ethanol, followed by filtration through a 0.45 µm membrane filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is a representative example for the quantification of triterpenoids like ursolic acid and oleanolic acid.
-
Instrumentation: An HPTLC system comprising an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and visualization software.[7]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[11]
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of non-polar and moderately polar solvents is typically used for the separation of triterpenoids. A common mobile phase for ursolic and oleanolic acid is a mixture of toluene, ethyl acetate, and formic acid.[7]
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Derivatization: For visualization and quantification of triterpenoids that do not possess a chromophore, post-chromatographic derivatization is often necessary. A common derivatizing agent is a vanillin-sulfuric acid reagent followed by heating.[11]
-
Densitometric Analysis: The plate is scanned with a TLC scanner at a specific wavelength (e.g., 540 nm after derivatization) to quantify the separated compounds.
Workflow and Process Visualization
To better understand the logical flow of a cross-validation study and the general workflow of each technique, the following diagrams are provided.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. saapjournals.org [saapjournals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 9. What is the Difference between HPLC and HPTLC? [m-pharmaguide.com]
- 10. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated HPTLC method for the simultaneous quantification of diterpenoids in Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficiency of Modern Extraction Techniques: A Comparative Guide to Microwave-Assisted and Ultrasound-Assisted Extraction of Triterpenoids
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to novel therapeutic. Triterpenoids, a diverse class of natural compounds with a wide range of pharmacological activities, are of particular interest. This guide provides an objective comparison of two popular modern extraction techniques—Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)—for isolating triterpenoids from plant materials. We will delve into the quantitative performance of each method, supported by experimental data, and provide detailed experimental protocols.
At a Glance: MAE vs. UAE for Triterpenoid Extraction
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) consistently outperform conventional methods like Soxhlet and maceration in terms of efficiency and extraction time.[1][2][3] MAE generally offers higher extraction yields in shorter times due to the direct and efficient heating of the solvent and sample matrix.[1][4] In contrast, UAE utilizes acoustic cavitation to disrupt cell walls, facilitating solvent penetration, and often provides comparable or slightly lower yields than MAE but is noted for its operational simplicity.[5][6]
The choice between MAE and UAE can depend on several factors including the specific triterpenoid of interest, the plant matrix, and the desired scale of extraction. The following sections provide a detailed breakdown of the performance of these two techniques based on published experimental data.
Quantitative Comparison of Extraction Efficiency
The following table summarizes the key quantitative parameters from various studies comparing the extraction efficiency of MAE and UAE for triterpenoids from different plant sources.
| Plant Material & Target | Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield/Content | Reference |
| Ganoderma atrum (Total Triterpenoid Saponins) | MAE | 95% Ethanol | 90 | 5 | 0.968% | [1] |
| Ganoderma atrum (Total Triterpenoid Saponins) | UAE | Not Specified | Not Specified | Several hours | Lower than MAE | [1] |
| Centella asiatica (Total Triterpenes) | MAE | 9:1 Methanol:Water | Not Specified | 20 | High, similar to UAE | [5] |
| Centella asiatica (Total Triterpenes) | UAE | 9:1 Methanol:Water | Not Specified | 20 | Highest yield | [5] |
| Actinidia deliciosa Root (Triterpenoids) | MAE | 72.67% Ethanol | Not Specified | 30 | 84.96% (extracted TTP) | [7][8] |
| Actinidia deliciosa Root (Triterpenoids) | Ultrasonic Extraction | Not Specified | Not Specified | 8 hours | Lower than MAE | [7][8] |
| Trigonella foenum-graecum Seed (Diosgenin) | MAE | 80% Ethanol | Not Specified | 6 | 35.50 mg/100 g | [6] |
| Trigonella foenum-graecum Seed (Diosgenin) | UAE | 80% Ethanol | Not Specified | 60 | 40.37 mg/100 g | [6] |
| Lactuca indica Leaves (Total Triterpenoids) | MAE | Not Specified | Not Specified | 60 | 29.17 mg/g | [2] |
| Chaenomeles speciosa Leaves (Total Triterpenoids) | UAE | 93% Ethanol | 70 | 30 | 36.77 mg/g | [9] |
| Camellia japonica (Phenolic Compounds) | MAE | Acidified Ethanol | 180 | 5 | ~80% | [4] |
| Camellia japonica (Phenolic Compounds) | UAE | 39% Acidified Ethanol | Not Specified | 8 | ~56% | [4] |
Experimental Workflows
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for MAE and UAE.
Detailed Experimental Protocols
Below are generalized, yet detailed, experimental protocols for both MAE and UAE based on methodologies reported in the scientific literature.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is a synthesis of methodologies described for the extraction of triterpenoids from various plant materials.[2][7]
-
Sample Preparation: The plant material is first dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Addition: A specific mass of the powdered plant material is mixed with a selected solvent (e.g., ethanol, methanol, or a mixture with water) in a specialized microwave extraction vessel. The solid-to-liquid ratio is a critical parameter and is typically optimized for each application.
-
Extraction Parameters: The extraction vessel is sealed and placed into the microwave extractor. The extraction parameters, including microwave power (typically ranging from 100 to 800 W), temperature, and extraction time, are set. These parameters are often optimized using response surface methodology (RSM) to maximize the yield.[7]
-
Microwave Irradiation: The sample is subjected to microwave irradiation for the specified time. The microwave energy directly heats the solvent and any residual water in the plant cells, causing a rapid increase in temperature and internal pressure, which leads to the rupture of cell walls and the release of triterpenoids into the solvent.
-
Cooling and Filtration: After the extraction is complete, the vessel is allowed to cool to room temperature. The extract is then separated from the solid residue by filtration or centrifugation.[7]
-
Solvent Removal: The solvent is typically removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Quantification: The total triterpenoid content in the extract is often determined spectrophotometrically using a colorimetric assay, such as the vanillin-perchloric acid method.[10]
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a compilation of methods reported for the ultrasonic extraction of triterpenoids.[9][10][11]
-
Sample Preparation: Similar to MAE, the plant material is dried and ground to a fine powder.
-
Solvent Addition: The powdered sample is suspended in a suitable solvent in a flask or beaker. The choice of solvent and the solid-to-liquid ratio are key variables.
-
Ultrasonic Treatment: The extraction is performed using an ultrasonic bath or an ultrasonic probe system. The ultrasonic waves (typically at a frequency of 20-40 kHz) generate acoustic cavitation in the solvent.[1] The formation and collapse of microscopic bubbles near the plant material create localized high pressure and temperature, leading to the disruption of cell walls and enhanced mass transfer of triterpenoids into the solvent.
-
Extraction Parameters: Important parameters to control during UAE include ultrasonic power, temperature, and extraction time. The temperature of the extraction medium is often controlled using a water bath.
-
Filtration: Following sonication, the mixture is filtered or centrifuged to separate the extract from the solid plant residue.
-
Solvent Removal: The solvent is evaporated from the extract, usually with a rotary evaporator, to yield the crude triterpenoid extract.
-
Quantification: The triterpenoid content is quantified using a suitable analytical method, such as the vanillin-glacial acetic acid colorimetric assay.[12]
Conclusion
Both Microwave-Assisted Extraction and Ultrasound-Assisted Extraction offer significant advantages over traditional methods for the extraction of triterpenoids, primarily in terms of reduced extraction time and improved efficiency. MAE often provides a higher yield in a shorter duration due to its unique heating mechanism.[1][4] UAE, while sometimes resulting in slightly lower yields, is a robust and easily scalable method.[6]
The selection of the optimal extraction technique will ultimately depend on the specific research or development goals, the nature of the plant material, and the chemical properties of the target triterpenoids. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the development of efficient and effective extraction processes for these valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques [mdpi.com]
- 6. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biozoojournals.ro [biozoojournals.ro]
- 11. mdpi.com [mdpi.com]
- 12. maxapress.com [maxapress.com]
Bioactivity of 29-Hydroxyfriedelan-3-one in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapeutics is a significant area of research. Triterpenoids, a large and structurally diverse class of natural products, have garnered considerable attention for their potential cytotoxic and chemopreventive activities. This guide provides a comparative overview of the bioactivity of 29-Hydroxyfriedelan-3-one and its closely related analogue, friedelan-3-one (friedelin), in various cancer cell lines. While data on this compound is currently limited, this document summarizes the available findings and uses the more extensively studied friedelin as a benchmark for comparison.
Comparative Bioactivity Data
Data on the cytotoxic effects of this compound is sparse in publicly available literature. The most notable study to date isolated the compound from Salacia grandifolia and evaluated its effect on leukemia cell lines. In contrast, friedelin has been investigated against a broader spectrum of cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Source |
| This compound | THP-1 (Leukemia) | Cytotoxicity | Low activity reported (High IC50) | --INVALID-LINK--[1] |
| K-562 (Leukemia) | Cytotoxicity | Low activity reported (High IC50) | --INVALID-LINK--[1] | |
| Friedelan-3-one (Friedelin) | MCF-7 (Breast) | MTT Assay | 1.2 µM (48h) | --INVALID-LINK--[2] |
| HeLa (Cervical) | MTT Assay | 2.59 µg/mL (48h) | --INVALID-LINK--[3] | |
| A375 (Melanoma) | MTT Assay | 2.46 µg/mL (48h) | --INVALID-LINK--[3] | |
| THP-1 (Leukemia) | MTT Assay | 2.33 µg/mL (48h) | --INVALID-LINK--[3] | |
| PC3 (Prostate) | Cytotoxicity | 69% inhibition at 31 µM | --INVALID-LINK--[3] |
Experimental Protocols
The following are generalized experimental protocols for the assessment of cytotoxicity of triterpenoids, based on methodologies reported in the cited literature.
Cell Culture and Maintenance: Cancer cell lines (e.g., THP-1, K-562, MCF-7, HeLa) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compound (e.g., this compound or friedelin) and a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24, 48 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay by Annexin V-FITC/PI Staining:
-
Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound have not been elucidated, studies on the closely related friedelin suggest that its anticancer effects are mediated through the induction of apoptosis. The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic cascade.
Caption: Proposed intrinsic apoptotic pathway induced by friedelin.
Experimental Workflow
The general workflow for the investigation of natural compounds like this compound for their anticancer potential is a multi-step process that begins with isolation and proceeds through rigorous in vitro and in vivo testing.
Caption: General workflow for natural product-based anticancer drug discovery.
Conclusion and Future Directions
The current body of research on the bioactivity of this compound in cancer cell lines is in its nascent stages. Preliminary findings suggest low cytotoxic activity in leukemia cell lines. In contrast, the closely related compound, friedelin, has demonstrated significant cytotoxic effects across a range of cancer cell lines, including breast, cervical, melanoma, and prostate cancers, primarily through the induction of apoptosis.
Further research is imperative to fully elucidate the anticancer potential of this compound. Future studies should focus on:
-
Screening against a diverse panel of cancer cell lines to identify potential cell-type specific activity.
-
In-depth investigation of its molecular mechanisms of action, including its effects on various signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Comparative studies with friedelin and other related triterpenoids to understand the structure-activity relationships.
This comprehensive approach will be crucial in determining whether this compound holds promise as a lead compound for the development of novel anticancer therapies.
References
A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Friedelane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Friedelane triterpenoids, a class of pentacyclic triterpenes, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities.[1][2] Among these, hydroxylated derivatives often exhibit enhanced biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The position, number, and stereochemistry of hydroxyl groups on the friedelane skeleton play a crucial role in modulating their activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxylated friedelane triterpenoids, supported by experimental data, to aid in the rational design of new therapeutic agents.
Cytotoxic Activity: Hydroxylation as a Key Determinant
The cytotoxic effects of friedelane triterpenoids against various cancer cell lines have been extensively studied. The presence and position of hydroxyl groups significantly influence this activity. For instance, friedelin (friedelan-3-one), a non-hydroxylated precursor, shows notable anti-tumor activity against several cancer cell lines, including L929, HeLa, A375, and THP-1.[1] However, the introduction of hydroxyl groups can either enhance or diminish this effect depending on their location.
A study on triterpenes from Maytenus quadrangulata revealed that friedelan-3α,11β-diol displayed significant cytotoxicity against leukemia (THP-1 and K562), ovarian (TOV-21G), and breast cancer (MDA-MB-231) cell lines.[7][8] This suggests that hydroxylation at both the C-3 and C-11 positions may be favorable for anti-leukemic activity.[3][8] Specifically, the presence of a hydroxyl group at C-11 appears to be particularly relevant for activity against leukemic cells.[3][8]
In another study, 28-hydroxyfriedelane-3,15-dione was found to be the most active compound against K-562 leukemia cells, with an IC50 of 259 ± 33 μM, while friedelane-3,15-dione showed higher activity against THP-1 cells (IC50 of 350 ± 43 μM).[9] This indicates that the interplay between carbonyl and hydroxyl groups at different positions dictates the cytotoxic profile.
Table 1: Comparative Cytotoxic Activity of Hydroxylated Friedelane Triterpenoids (IC50 values in µM)
| Compound | C-3 | C-11 | C-15 | C-28 | THP-1 | K-562 | HeLa | PC3 | MCF-7 |
| Friedelin | =O | - | - | - | 58.04 | - | 61.25 | >31 | - |
| Epifriedelanol | β-OH | - | - | - | - | - | - | 28.4 | - |
| Friedelan-3α,11β-diol | α-OH | β-OH | - | - | 22.6 | 24.8 | - | - | - |
| 11β-hydroxyfriedelan-3-one | =O | β-OH | - | - | 31.6 | 36.1 | - | - | - |
| 28-hydroxyfriedelane-3,15-dione | =O | - | =O | -OH | 539 | 259 | - | - | - |
| Friedelane-3,15-dione | =O | - | =O | - | 350 | 593 | - | - | - |
| Friedelan-3β-yl naproxenate | β-O-Naproxen | - | - | - | 266 | - | - | - | - |
| Friedelan-3α-yl pent-4-ynoate | α-O-pent-4-ynoate | - | - | - | - | 267 | - | - | - |
Note: IC50 values have been converted to µM for comparison where possible. Some data was reported in µg/mL and has been noted. The original sources should be consulted for specific experimental conditions.[1][8][10][11]
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Hydroxylated friedelane triterpenoids have demonstrated significant anti-inflammatory effects by modulating various signaling pathways. Friedelin itself has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties.[12] It exerts its effects by reducing pro-inflammatory cytokines like TNF-α and IL-6.[1]
Certain hydroxylated derivatives show selective inhibition of inflammatory pathways. For example, two friedelane-type triterpenoids, referred to as C18 and C25, exhibited significant inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.[5][13] Interestingly, they acted through different mechanisms. C25 inhibited the phosphorylation of JNK, p38, and ERK MAPKs, while C18 enhanced the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[5][13] Both compounds were able to target the inflammasome by reducing the processing of caspase-1 and the cleavage of pro-IL-1β.[5][13]
This differential regulation of signaling pathways highlights the subtle structural nuances that dictate the mechanism of action.
Table 2: Anti-inflammatory Activity of Selected Friedelane Triterpenoids
| Compound | Activity | Model | Key Findings |
| Friedelin | Anti-inflammatory, Analgesic, Antipyretic | Carrageenan-induced paw edema, Croton oil-induced ear edema | Significant dose-dependent reduction in inflammation and pyrexia.[12] |
| Triterpenoid C18 | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Enhanced and prolonged Nrf2 nuclear translocation.[5][13] |
| Triterpenoid C25 | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Inhibited LPS-mediated phosphorylation of JNK, p38, and ERK.[5][13] |
| 29-hydroxyfriedelan-3,16-dione | Antiedematogenic | Carrageenan-induced paw edema | 57% inhibition of inflammation after three hours.[6] |
| 16β,29-dihydroxyfriedelan-3-one | Antiedematogenic | Carrageenan-induced paw edema | 75% inhibition of inflammation after four hours.[6] |
Antimicrobial Activity: A Modest but Promising Arena
Several hydroxylated friedelane triterpenoids have been evaluated for their antimicrobial properties and have shown modest activity against a range of bacteria. For example, 12α-hydroxyfriedelane-3,15-dione and 3β-hydroxyfriedelan-25-al, isolated from Drypetes paxii, were modestly active against Gram-positive and Gram-negative bacteria.[14][15]
Friedelan-3-one showed an IC50 of 11.40 μg/mL against Bacillus cereus, while friedelan-3α-ol had an IC50 of 13.07 μg/mL against Staphylococcus aureus.[4] Another study reported that friedelan-3-one had a Minimum Inhibitory Concentration (MIC) of 10 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[16]
While the antimicrobial activity may not be as potent as their cytotoxic or anti-inflammatory effects, these findings suggest that the friedelane scaffold could be a starting point for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Hydroxylated Friedelane Triterpenoids
| Compound | Microorganism | Activity Metric | Value |
| Friedelan-3-one | Bacillus cereus | IC50 | 11.40 µg/mL[4] |
| Friedelan-3α-ol | Staphylococcus aureus | IC50 | 13.07 µg/mL[4] |
| Friedelan-3-one | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 10 µg/mL[16] |
| Friedelan-3-one | Helicobacter pylori | MIC | 10 µg/mL[16] |
| Friedelan-3-one | Escherichia coli | MIC | 10 µg/mL[16] |
| 12α-hydroxyfriedelane-3,15-dione | Staphylococcus aureus | - | Modestly active[15][17] |
| 3β-hydroxyfriedelan-25-al | Staphylococcus aureus | - | Modestly active[15][17] |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period (e.g., 24 or 48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. Cells are seeded and treated similarly to the MTT assay. After incubation, the cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB solution. Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured to determine cell density, from which the IC50 value is calculated.[3]
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After incubation, the production of NO in the culture supernatant is measured using the Griess reagent, which detects nitrite, a stable product of NO. The absorbance is measured, and the percentage of NO inhibition is calculated.[5]
-
Carrageenan-Induced Paw Edema: This in vivo model is used to assess acute inflammation. A solution of carrageenan is injected into the sub-plantar region of a rat's hind paw to induce edema. The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time points after the injection to determine the percentage of edema inhibition.[6][12]
Antimicrobial Assays
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9][16]
-
Agar Diffusion Method: An agar plate is uniformly inoculated with the test microorganism. Wells are made in the agar, and a solution of the test compound is added to each well. The plate is incubated, and the antimicrobial activity is evaluated by measuring the diameter of the inhibition zone around each well.[15]
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts related to the structure-activity relationship of hydroxylated friedelane triterpenoids.
Caption: General workflow for SAR analysis of friedelane triterpenoids.
Caption: Differential signaling pathways targeted by friedelane triterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Friedelane-type triterpenoids as selective anti-inflammatory agents by regulation of differential signaling pathways in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New friedelane triterpenoids with antimicrobial activity from the stems of Drypetes paxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Independent Verification of Antileukemic Effects of 29-Hydroxyfriedelan-3-one and a Comparative Analysis of Related Triterpenoids
An Objective Comparison of the Antileukemic Performance of Friedelane and Lupane Triterpenoids with Standard Chemotherapeutic Agents
For Immediate Release
This guide provides an independent verification of the antileukemic properties of 29-Hydroxyfriedelan-3-one and compares its performance against other promising triterpenoids and established antileukemic drugs. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols. While this compound has demonstrated low cytotoxic activity in preliminary studies, this guide broadens the scope to related friedelane and lupane triterpenoids that have shown significant potential as antileukemic agents.
Comparative Performance Data
The antileukemic activity of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for selected triterpenoids and standard chemotherapeutic agents against various leukemia cell lines.
Table 1: Cytotoxicity of Triterpenoids Against Leukemia Cell Lines
| Compound | Class | Cell Line | IC50 (µM) | Source |
| This compound | Friedelane | THP-1, K-562 | Low Activity | |
| 11β-hydroxyfriedelan-3-one | Friedelane | THP-1, K-562 | High Cytotoxicity | |
| Friedelin | Friedelane | THP-1 | 2.33 µg/mL | [1] |
| Lup-28-al-20(29)-en-3-one | Lupane | HL-60, U937, K-562 | Marked Inhibition | [2][3] |
| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid | Lupane | K-562 | 39.0 µg/mL | [4] |
Table 2: Cytotoxicity of Standard Antileukemic Drugs
| Drug | Class | Cell Line | IC50 (µM) | Source |
| Cytarabine | Antimetabolite | THP-1 | - | |
| Imatinib | Tyrosine Kinase Inhibitor | K-562 | - | [5][6] |
| Vincristine | Vinca Alkaloid | K-562 | 0.0047 | [3] |
| Doxorubicin (Adriamycin) | Anthracycline | K-562 | 0.015 | [3] |
Mechanisms of Action: Triterpenoids vs. Standard Therapies
Triterpenoids, such as those from the friedelane and lupane families, often exert their antileukemic effects by inducing apoptosis (programmed cell death) in cancer cells.[2] For instance, Friedelin has been shown to inhibit the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.[7] Lup-28-al-20(29)-en-3-one has also been observed to induce apoptosis in leukemia cells.[2][3][8]
In contrast, standard chemotherapeutic agents operate through different, well-established mechanisms:
-
Vincristine , a vinca alkaloid, binds to tubulin, thereby disrupting microtubule formation. This leads to mitotic arrest in the metaphase, ultimately triggering apoptosis.[9][10][11]
-
Doxorubicin , an anthracycline, intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Imatinib , a targeted therapy agent, specifically inhibits the BCR-ABL tyrosine kinase, a constitutively active enzyme that drives the proliferation of chronic myeloid leukemia (CML) cells.[5][12][13][14] This blockage of signal transduction leads to the apoptosis of the leukemic cells.[5]
Below are diagrams illustrating these pathways and experimental workflows.
Experimental Protocols
To ensure independent verification and reproducibility, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Methodology:
-
Cell Plating: Seed leukemia suspension cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml.[15]
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[16]
-
Cell Pelleting (for suspension cells): Centrifuge the plate at 1,000 x g for 5 minutes.
-
Solubilization: Carefully aspirate the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Treat 1-5 x 10^5 cells with the desired compound for the specified time.
-
Harvest and Wash: Harvest the cells and wash them once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (50 mg/ml) to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.[19]
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Workflow:
Methodology:
-
Cell Harvesting: Harvest approximately 1x10^6 treated cells.[20]
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.[20][21]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[21]
-
RNase Treatment: Resuspend the cells and treat with RNase A (100 µg/ml) for 5 minutes at room temperature to degrade RNA.[20][21]
-
DNA Staining: Add propidium iodide staining solution (50 µg/ml) to the cells.[20]
-
Incubation: Incubate for 5-10 minutes at room temperature.[21]
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vincristine - Wikipedia [en.wikipedia.org]
- 10. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. youtube.com [youtube.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. chondrex.com [chondrex.com]
- 17. broadpharm.com [broadpharm.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of 29-Hydroxyfriedelan-3-one: A Procedural Guide
Core Principle: Treat as Hazardous Waste
In the absence of specific data, 29-Hydroxyfriedelan-3-one should be handled and disposed of as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with environmental regulations.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | If handling as a powder or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge. |
Safe Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in the handling area.
II. Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. Always consult and adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels), in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with incompatible solvents.
-
-
Container Management:
-
Waste Manifest: Maintain a log of the waste being added to the container, including the chemical name and approximate quantity.
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with all available information on the compound.
III. Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
Table 2: Emergency Response Actions
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully scoop the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Place it into the designated hazardous waste container. Clean the spill area thoroughly. |
| Large Spill | Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety (EHS) department or emergency response team immediately. |
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety and environmental responsibility.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
